Product packaging for UF-17 HCl(Cat. No.:)

UF-17 HCl

Cat. No.: B1195031
M. Wt: 310.9 g/mol
InChI Key: PCJJKYBAUYPLNN-QNBGGDODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UF-17 HCl is an analytical reference standard that is structurally similar to known utopioids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27ClN2O B1195031 UF-17 HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1

InChI Key

PCJJKYBAUYPLNN-QNBGGDODSA-N

SMILES

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl

Isomeric SMILES

CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UF-17 HCl, UF-17 hydrochloride

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of UF-17 HCl: A Substance Shrouded in Scientific Mystery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

UF-17 HCl is a synthetic compound that has emerged in forensic and research settings. Despite its structural similarities to known psychoactive substances, a comprehensive understanding of its mechanism of action remains elusive. This technical guide consolidates the currently available information, or lack thereof, regarding this compound and its analogue, Furanyl UF-17, to provide a clear perspective for the scientific community.

Introduction: An Analytical Standard with an Unknown Profile

This compound is primarily classified and sold as an analytical reference standard. Its synthesis is linked to antidepressant drug discovery programs by the pharmaceutical company Upjohn. The designation "UF-17" was reportedly assigned by Cayman Chemical, reflecting its structural resemblance to synthetic opioids like U-47700 and fentanyl. However, it is crucial to note that despite these structural similarities, there is a significant lack of documented receptor-binding data or pharmacological activity for this compound.

The Analogue: Furanyl UF-17

Much of the limited discussion surrounding this compound involves its analogue, Furanyl UF-17. This compound has been detected in illicit drug markets and is also considered a novel psychoactive substance (NPS). Like its parent compound, there is a dearth of formal scientific studies on its pharmacological effects.

The Question of Mechanism of Action: A Gap in Scientific Knowledge

A thorough review of publicly available scientific literature reveals a critical absence of data on the mechanism of action of this compound. Key experimental data required to elucidate its pharmacological profile, such as receptor binding affinities and functional assay results, are not documented.

Opioid Receptor Activity: Conflicting and Preliminary Reports

The structural similarity of UF-17 and Furanyl UF-17 to potent synthetic opioids has led to speculation about their potential interaction with opioid receptors. However, the available information is sparse and contradictory:

  • Lack of Classic Opioid Activity: Preliminary data from Health Canada suggests that Furanyl UF-17 does not exhibit classic opioid activity. Instead, it may produce dysphoric and hallucinogenic effects.

  • Contradictory Classification: In contrast, one report from a proficiency testing study classifies Furanyl UF-17 as a potent and efficacious µ-opioid receptor (MOR) agonist.

This conflicting information highlights the uncertainty surrounding the pharmacology of these compounds and underscores the need for rigorous scientific investigation.

Data Presentation: An Absence of Quantitative Information

Due to the lack of experimental studies, no quantitative data on the binding affinity, efficacy, or potency of this compound or Furanyl UF-17 at any biological target can be provided. The creation of structured tables for comparative analysis is therefore not possible at this time.

Experimental Protocols: A Call for Future Research

Detailed methodologies for key experiments such as radioligand binding assays, in vitro functional assays (e.g., GTPγS binding or cAMP modulation), or in vivo behavioral studies for this compound are not available in the published literature. The scientific community would greatly benefit from such studies to characterize the pharmacological profile of this compound.

Signaling Pathways and Experimental Workflows: A Visual Representation of the Unknown

The creation of diagrams for signaling pathways or experimental workflows is contingent on understanding the molecular targets and cellular effects of a compound. As the mechanism of action of this compound is unknown, no such visualizations can be generated.

To illustrate the type of visualization that would be included if the data were available, a hypothetical experimental workflow for determining receptor binding is presented below.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis UF-17_HCl_Stock This compound Stock Solution Incubation Incubation (this compound, Membranes, Radioligand) UF-17_HCl_Stock->Incubation Membrane_Prep Cell Membrane Preparation (Expressing Target Receptor) Membrane_Prep->Incubation Radioligand Radioligand Stock Solution Radioligand->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation_Counting Competition_Curve Competition Binding Curve Generation Scintillation_Counting->Competition_Curve Ki_Calculation Calculation of Ki Value (Binding Affinity) Competition_Curve->Ki_Calculation

Caption: Hypothetical workflow for a competitive radioligand binding assay.

Conclusion: An Open Field for Investigation

UF-17 HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 hydrochloride (HCl) is a synthetic compound primarily utilized as an analytical reference standard in forensic and chemical analyses. Its structural similarity to synthetic opioids, such as U-47700 and fentanyl analogs, makes it a valuable tool for the identification and characterization of these controlled substances. Despite its structural characteristics, there is a notable lack of publicly available data regarding its pharmacological activity and mechanism of action. This guide provides a comprehensive overview of the known chemical structure, properties, and analytical methodologies related to UF-17 HCl, while also highlighting the current gaps in the scientific literature, particularly concerning its biological effects.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide. The presence of the hydrochloride moiety increases its solubility in aqueous solutions and influences its chemical behavior, particularly its protonation state in varying pH environments.[1]

Chemical Identity
IdentifierValue
IUPAC Name N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride[1]
Molecular Formula C₁₇H₂₇ClN₂O[1]
Molecular Weight 310.9 g/mol [1]
Canonical SMILES CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl[1]
InChI Key PCJJKYBAUYPLNN-QNBGGDODSA-N[1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. However, some general properties can be inferred from its chemical structure and intended use.

PropertyValue
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1]

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the formation of the free base, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, followed by its conversion to the hydrochloride salt.[1] The foundational synthetic routes generally employ amidation and condensation reactions.[1]

G General Synthesis Workflow for this compound cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation Precursors N-(2-(dimethylamino)cyclohexyl)aniline + Propionyl chloride Reaction1 Amidation/Condensation Precursors->Reaction1 Product1 UF-17 Free Base (N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide) Reaction1->Product1 Reaction2 Acidification Product1->Reaction2 Product2 This compound Reaction2->Product2 HCl Hydrochloric Acid HCl->Reaction2

General Synthesis Workflow for this compound

Analytical Methodologies

This compound serves as a reference standard for various analytical techniques used in forensic and research laboratories. The primary methods for its identification and characterization include mass spectrometry and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of UF-17 and its analogs.

Experimental Protocol (General)

  • Sample Preparation: Dilution of the analyte in a suitable solvent such as methanol.

  • Instrumentation: An Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.

  • Column: HP-5 MS (or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split.

  • Oven Program: A temperature gradient is typically used to ensure separation from other compounds.

  • MS Parameters: Mass scan range is set to detect the molecular ion and characteristic fragment ions of UF-17.

A specific monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory provides a retention time of 11.26 minutes for this compound under their specified conditions.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry

LC-QTOF is another powerful technique for the analysis of UF-17 and related compounds, particularly for complex mixtures.

Experimental Protocol (General - based on Furanyl UF-17 analysis) [2]

  • Sample Preparation: Dilution of an extract in the mobile phase.[2]

  • Instrumentation: A Sciex TripleTOF® system with a Shimadzu Nexera XR UHPLC or equivalent.[2]

  • Column: A reverse-phase column such as a Phenomenex® Kinetex C18.[2]

  • Mobile Phase: A gradient of ammonium formate buffer and a mixture of methanol and acetonitrile is often used.[2]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS Parameters: A TOF MS scan range appropriate for the molecular weight of UF-17 is used, along with MS/MS for fragmentation analysis.[2]

Biological Activity and Mechanism of Action

A critical point to emphasize is the lack of available information regarding the biological activity, receptor binding profiles, and mechanism of action of this compound.[2] Although it is structurally similar to known µ-opioid receptor agonists, its interaction with the opioid receptor system has not been documented in the scientific literature.[2] Therefore, no signaling pathway diagrams can be provided at this time. Its primary role remains that of an analytical reference standard.[1]

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and analytical identification. It serves an important function in the forensic analysis of emerging synthetic opioids. However, a significant knowledge gap exists concerning its pharmacology. Future research is needed to elucidate the biological effects and potential mechanism of action of this compound to fully understand its toxicological and pharmacological profile. This will be crucial for a comprehensive risk assessment, should the compound emerge as a substance of abuse.

References

Synthetic Pathway of UF-17 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research & Drug Development Professionals

Abstract

This technical guide outlines a plausible synthetic pathway for UF-17 hydrochloride (N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride), a compound of interest for researchers in drug development. While a definitive, published synthesis protocol for this specific molecule is not publicly available, this document details a chemically sound, multi-step synthetic route starting from commercially available precursors. The proposed pathway leverages well-established organometallic and reductive amination reactions to achieve the target structure. This guide provides detailed, hypothetical experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and logical workflow.

Introduction

UF-17 is an analytical reference standard structurally related to compounds explored during antidepressant drug discovery programs.[1][2] Its structure, featuring a substituted cyclohexane ring, presents a synthetic challenge requiring stereochemical control and selective functionalization of a diamine precursor. This guide proposes a robust four-step synthesis designed for laboratory-scale production.

Proposed Synthetic Pathway Overview

The synthesis of UF-17 hydrochloride can be envisioned as a four-step process commencing with trans-1,2-diaminocyclohexane. The strategy involves sequential N-functionalization of the diamine, beginning with a selective mono-arylation, followed by acylation of the newly formed secondary amine, permethylation of the remaining primary amine, and concluding with the formation of the hydrochloride salt.

Synthesis_Overview cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 UF-17 Free Base cluster_final Final Product A trans-1,2-Diaminocyclohexane B N-phenyl-trans-1,2-diaminocyclohexane A->B Step 1: Mono-Arylation C N-(trans-2-aminocyclohexyl)-N-phenylpropionamide B->C Step 2: Acylation D N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide C->D Step 3: Permethylation E UF-17 Hydrochloride D->E Step 4: Salt Formation

Caption: Proposed four-step synthesis pathway for UF-17 Hydrochloride.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established methodologies for similar chemical transformations. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Step 1: Mono-N-phenylation of trans-1,2-diaminocyclohexane

This step utilizes a Buchwald-Hartwig amination reaction to selectively introduce a single phenyl group onto the diamine starting material.[3][4]

  • Reaction: trans-1,2-diaminocyclohexane + Bromobenzene → N-phenyl-trans-1,2-diaminocyclohexane

  • Catalyst System: A palladium catalyst with a specialized phosphine ligand is employed to facilitate the C-N bond formation.

Protocol:

  • To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide.

  • Add anhydrous toluene to the flask, followed by trans-1,2-diaminocyclohexane and bromobenzene.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenyl-trans-1,2-diaminocyclohexane.

Step 2: Acylation of N-phenyl-trans-1,2-diaminocyclohexane

The secondary amine of the intermediate is selectively acylated using propionyl chloride in the presence of a non-nucleophilic base.

  • Reaction: N-phenyl-trans-1,2-diaminocyclohexane + Propionyl Chloride → N-(trans-2-aminocyclohexyl)-N-phenylpropionamide

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an acid scavenger.

Protocol:

  • Dissolve N-phenyl-trans-1,2-diaminocyclohexane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude amide, N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, may be used in the next step without further purification if purity is sufficient.

Step 3: Permethylation via Eschweiler-Clarke Reaction

The primary amine of the acylated intermediate is converted to a dimethylamino group using the Eschweiler-Clarke reaction.[5][6] This classic reaction uses formic acid and formaldehyde as the source of the methyl groups.[5][6]

  • Reaction: N-(trans-2-aminocyclohexyl)-N-phenylpropionamide + Formaldehyde + Formic Acid → N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide (UF-17 free base)

Protocol:

  • To a round-bottom flask, add N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, formic acid, and an aqueous solution of formaldehyde (37%).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully make it alkaline by the slow addition of a saturated sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the UF-17 free base.

Step 4: Formation of UF-17 Hydrochloride

The final step involves the protonation of the tertiary amine to form the stable, crystalline hydrochloride salt.

  • Reaction: UF-17 Free Base + HCl → UF-17 Hydrochloride

Protocol:

  • Dissolve the crude UF-17 free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • A precipitate of UF-17 hydrochloride should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield UF-17 hydrochloride as a crystalline solid.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis based on typical yields for these classes of reactions.

Step Reaction Starting Material (SM) Product Theoretical Yield (%) Purity Target (%)
1Buchwald-Hartwig Aminationtrans-1,2-diaminocyclohexaneN-phenyl-trans-1,2-diaminocyclohexane75 - 85>95
2AcylationIntermediate 1N-(trans-2-aminocyclohexyl)-N-phenylpropionamide85 - 95>90
3Eschweiler-Clarke MethylationIntermediate 2UF-17 Free Base80 - 90>95
4Salt FormationUF-17 Free BaseUF-17 Hydrochloride95 - 99>98
Parameter Value Reference
Molecular Formula C₁₇H₂₆N₂O · HCl[6]
Formula Weight 310.9 g/mol [6]
Appearance Crystalline solid[6]
Purity (Target) ≥98%[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory work for a single batch synthesis.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Arylation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Methylation cluster_step4 Step 4: Salt Formation cluster_analysis Final Analysis prep_reagents Prepare Reagents & Glassware setup_inert Setup Inert Atmosphere prep_reagents->setup_inert react1 Run Buchwald-Hartwig Reaction setup_inert->react1 workup1 Workup & Filtration react1->workup1 purify1 Column Chromatography workup1->purify1 react2 Run Acylation Reaction purify1->react2 workup2 Aqueous Workup react2->workup2 dry2 Dry & Concentrate workup2->dry2 react3 Run Eschweiler-Clarke Reaction dry2->react3 workup3 Basify & Extract react3->workup3 dry3 Dry & Concentrate workup3->dry3 react4 Dissolve Free Base dry3->react4 precipitate Add HCl Solution & Precipitate react4->precipitate isolate Filter & Dry Product precipitate->isolate analysis Characterize Final Product (NMR, MS, Purity) isolate->analysis

References

UF-17 HCl: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 HCl is a synthetic compound with a unique history, originating from antidepressant research programs and now primarily utilized as an analytical reference standard in forensic and research settings. This document provides an in-depth technical overview of this compound, including its discovery, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a summary of its physicochemical and analytical data. The information is intended to serve as a comprehensive resource for professionals in drug development, forensic science, and chemical research.

Introduction and Historical Context

This compound, chemically known as N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride, is a compound that emerged from the drug discovery programs of The Upjohn Company (now a part of Pfizer) in the early 1980s.[1] Initially investigated for its potential as a nontricyclic antidepressant agent, its development trajectory shifted over time.[2]

The designation "UF-17" was later applied by Cayman Chemical, reflecting its structural similarities to other compounds of interest in forensic science, such as the synthetic opioid U-47700 and fentanyl, as well as referencing its origins in Upjohn's patent literature.[1][2]

Today, this compound's primary significance lies in its role as a certified reference material.[1] Due to its structural characteristics, it serves as a crucial analytical standard for the identification and quantification of novel psychoactive substances (NPS) in forensic laboratories.[1] While its initial development did not lead to a commercial antidepressant, its unique properties have made it an invaluable tool in the ongoing efforts to monitor and control the spread of emerging synthetic drugs.

Physicochemical and Analytical Data

A summary of the known physicochemical and analytical properties of this compound is provided below. This data is essential for its proper handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride[1]
Synonyms N-trans-(2-(dimethylamino)cyclohexyl)-N-phenylpropanamide HCl[1]
Molecular Formula C₁₇H₂₆N₂O · HCl[3]
Molecular Weight 310.86 g/mol [3]
Appearance White powder[3]
Melting Point Not Determined[3]
Solubility Information not readily available.

Table 2: Analytical Data for this compound

Analytical MethodKey Parameters and ObservationsSource
¹H NMR Spectrum available in methanol-d₄.[3]
GC/MS Retention Time: 11.26 min (under specified conditions). Key m/z fragments observed.[3]
UVmax Not Determined[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the hydrochloride salt. The key transformation is the formation of the amide bond.

Logical Workflow for the Synthesis of this compound

This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Cyclohexanediamine Cyclohexanediamine N-alkylation N-alkylation Cyclohexanediamine->N-alkylation Propanoyl_chloride Propanoyl chloride Amide_Formation Amide Formation Propanoyl_chloride->Amide_Formation Aniline Aniline Aniline->Amide_Formation Free_Base UF-17 Free Base (N-(2-(dimethylamino)cyclohexyl) -N-phenylpropanamide) Amide_Formation->Free_Base N-alkylation->Free_Base Acidification Acidification with HCl Free_Base->Acidification UF17_HCl This compound Acidification->UF17_HCl

Caption: A simplified workflow for the synthesis of this compound, highlighting the key stages of intermediate formation and final product generation.

Experimental Protocol: Synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride (this compound)

The following is a representative protocol based on the original synthesis of related compounds.

Materials:

  • trans-N,N-dimethyl-1,2-cyclohexanediamine

  • Propanoyl chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethereal solution)

Procedure:

  • Amide Formation: A solution of trans-N,N-dimethyl-1,2-cyclohexanediamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath.

  • A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise to the cooled diamine solution with continuous stirring.

  • Triethylamine is added to the reaction mixture to act as a base and scavenge the HCl formed during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The filtrate, containing the free base of UF-17, is concentrated under reduced pressure.

  • Salt Formation: The resulting oil (UF-17 free base) is redissolved in anhydrous diethyl ether.

  • An ethereal solution of hydrochloric acid is added dropwise to the solution of the free base with stirring.

  • The precipitated solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity

While initially explored as an antidepressant, there is a lack of published data on the pharmacological activity of this compound at CNS receptors, including opioid receptors.[1][2] However, some studies have indicated that UF-17 possesses antibacterial properties.

Antibacterial Activity

UF-17 has demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall and the inhibition of protein synthesis.[1]

Table 3: Antibacterial Activity of UF-17

Bacterial StrainActivityQuantitative Data (e.g., MIC)Source
Staphylococcus aureusActiveData not available in reviewed literature.[1]
Escherichia coliActiveData not available in reviewed literature.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or DMSO).

    • A series of twofold dilutions of the stock solution are prepared in MHB in the wells of a 96-well microtiter plate.

  • Inoculation:

    • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Logical Workflow for MIC Determination

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Observe for Bacterial Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution assay.

Application in Forensic Science

The primary contemporary application of this compound is as a reference standard in forensic toxicology and chemistry. Its structural relationship to potent synthetic opioids makes it a valuable tool for the development and validation of analytical methods aimed at detecting and identifying these controlled substances in seized materials and biological samples.

Role as an Analytical Reference Standard

Forensic Application of this compound UF17_Standard This compound (Certified Reference Material) Method_Dev Analytical Method Development & Validation (e.g., GC/MS, LC/MS) UF17_Standard->Method_Dev Comparison Comparison of Analytical Data (e.g., Retention Time, Mass Spectrum) with this compound Standard UF17_Standard->Comparison Analysis Analysis of Unknown Sample using Validated Method Method_Dev->Analysis Unknown_Sample Unknown Seized Sample or Biological Specimen Unknown_Sample->Analysis Analysis->Comparison Identification Identification of Structurally Related NPS Comparison->Identification Result Positive or Negative Identification Identification->Result

Caption: A diagram illustrating the role of this compound as a reference standard in the forensic analysis workflow for the identification of novel psychoactive substances (NPS).

Conclusion

This compound represents a fascinating case study in the lifecycle of a synthetic compound. Originally synthesized with therapeutic intent in the field of antidepressant research, its modern value has been realized in a completely different scientific domain. As a well-characterized analytical standard, it plays a vital role in the efforts of forensic scientists to keep pace with the ever-evolving landscape of novel psychoactive substances. Furthermore, its reported antibacterial properties, though not extensively studied, suggest potential avenues for future research. This whitepaper has provided a consolidated and in-depth overview of the discovery, synthesis, and application of this compound, intended to be a valuable resource for the scientific community.

References

Pharmacological Profile of UF-17 HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: UF-17 HCl is classified as an analytical reference standard. Publicly available pharmacological data for this specific compound is limited. The following information is substantially based on the pharmacological profile of its close structural analog, U-47700, a potent synthetic opioid. This guide is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that the data presented are for a related compound and may not be fully representative of this compound.

Introduction

This compound, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the "utopioid" class of analgesics. Its chemical architecture strongly suggests activity at opioid receptors, particularly the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing heavily on data from its well-characterized analog, U-47700.

Core Pharmacological Data (Based on U-47700)

The pharmacological activity of novel opioid compounds is typically characterized by their binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki).

Receptor SubtypeLigandK_i_ (nM)Reference CompoundK_i_ (nM)
µ-Opioid (MOR)U-4770011.1 ± 0.4Morphine~5-10
δ-Opioid (DOR)U-477001220 ± 82
κ-Opioid (KOR)U-47700287 ± 24

Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for the µ-opioid receptor.

In Vivo Analgesic Potency

The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal models. It is often expressed as the median effective dose (ED₅₀), the dose that produces a therapeutic effect in 50% of the population.

AssayCompoundED₅₀ (mg/kg)Route of AdministrationAnimal Model
Mouse Radiant Heat Tail-FlickU-477000.2SubcutaneousMouse
Mouse Radiant Heat Tail-FlickMorphine1.5SubcutaneousMouse

Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more potent than morphine in this assay.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize novel opioid compounds like this compound and its analogs.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptors (µ, δ, or κ).

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and either buffer, this compound, or non-specific binding control.

  • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.

Objective: To determine the functional efficacy (EC₅₀) and intrinsic activity of this compound at opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, GDP, and this compound.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.

  • Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter or a microplate reader for SPA.

  • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the E_max_ (maximal effect).

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gα_i/o_.

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound is expected to initiate a cascade of intracellular events leading to analgesia and other opioid-related effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Influx Influx Ca_channel->Influx Reduces K_ion K⁺ K_channel->K_ion Hyperpolarization Agonist This compound (Agonist) Agonist->MOR Binds to ATP ATP Response Cellular Response (↓ Neuronal Excitability) cAMP->Response Efflux Efflux K_ion->Efflux Ca_ion Ca²⁺ Efflux->Response Influx->Response

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a radioligand displacement binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Incubate membranes, radioligand, and this compound A->C B Prepare receptor membranes and radioligand solution B->C D Separate bound from free ligand via filtration C->D E Wash filters to remove unbound radioligand D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate dose-response curve and determine IC₅₀ G->H I Calculate K_i_ using Cheng-Prusoff equation H->I

Caption: Workflow for a radioligand binding assay.

Conclusion

Based on its structural similarity to U-47700, this compound is predicted to be a potent and selective µ-opioid receptor agonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the pharmacological characterization of this and other novel opioid compounds. Researchers and drug development professionals should exercise caution and conduct empirical studies to definitively determine the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Putative µ-Opioid Receptor Agonist UF-17 and the Pharmacological Profile of its Structural Analog, U-47700

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature and data regarding the pharmacological activity of UF-17 HCl as a µ-opioid receptor agonist. The name "UF-17" was reportedly coined by a chemical supplier due to its structural similarity to the potent synthetic opioid U-47700 and fentanyl[1]. Originally, the compound now known as UF-17 was synthesized during research into non-tricyclic antidepressants[1]. Due to the absence of specific data for UF-17, this guide will focus on the well-characterized pharmacology of its close structural analog, U-47700, to provide relevant context for researchers, scientists, and drug development professionals. The information presented herein for U-47700 should not be directly extrapolated to UF-17 without empirical validation.

Introduction to U-47700

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a potent, selective agonist of the µ-opioid receptor (MOR)[2][3]. It belongs to the benzamide class of opioids and has been the subject of numerous pharmacological studies due to its emergence as a novel psychoactive substance. Understanding the pharmacological profile of U-47700 can provide a valuable framework for the investigation of structurally related compounds like UF-17.

Quantitative Pharmacological Data for U-47700

The following table summarizes the key quantitative data for U-47700's interaction with opioid receptors.

ParameterReceptorValueSpecies/SystemReference
Binding Affinity (Ki) µ-opioid11.1 nMRat brain homogenates[2]
κ-opioid110 nMRecombinant human receptors[3]
δ-opioid480 nMRecombinant human receptors[3]
In Vivo Potency (ED50) Antinociception (Hot Plate)0.5 mg/kg (s.c.)Male Sprague-Dawley rats[2]
Antinociception (Tail Flick)0.2 mg/kgMouse[3]
Catalepsy1.7 mg/kg (s.c.)Male Sprague-Dawley rats[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of U-47700 for the µ-opioid receptor.

Methodology:

  • Preparation of Receptor Source: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated to wash the membranes. The final pellet is resuspended in assay buffer.

  • Competitive Binding Assay: A constant concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]-DAMGO, is incubated with the brain homogenates.

  • Addition of Test Compound: Increasing concentrations of the unlabeled test compound (U-47700) are added to displace the radioligand from the receptors.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of U-47700 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Antinociception Assay (Hot Plate Test)

Objective: To assess the antinociceptive (pain-relieving) effects of U-47700 in an animal model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for this procedure.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

  • Baseline Measurement: Each rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This provides a baseline measurement. A cut-off time is established to prevent tissue damage.

  • Drug Administration: U-47700 HCl, dissolved in saline, is administered subcutaneously (s.c.) at various doses (e.g., 0.3, 1.0, 3.0 mg/kg). A control group receives saline only.

  • Post-treatment Measurements: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), the hot plate latency is measured again.

  • Data Analysis: The data are often expressed as the maximum possible effect (%MPE). The dose-response data are then used to calculate the ED50 value, which is the dose of the drug that produces 50% of the maximum antinociceptive effect.

Visualization of Signaling Pathways and Experimental Workflows

Canonical µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins[4][5]. Upon activation by an agonist like U-47700, a conformational change in the receptor leads to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels[5][6]. This overall leads to a decrease in neuronal excitability.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Agonist U-47700 (Agonist) Agonist->MOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.

Experimental Workflow for Characterizing a Novel Opioid Agonist

The process of characterizing a novel compound suspected of having µ-opioid agonist activity typically follows a logical progression from in vitro to in vivo studies.

Opioid_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki for µ, δ, κ) functional_assay Functional Assay (e.g., [³⁵S]GTPγS binding) (Determine EC50, Emax) binding_assay->functional_assay Confirm Functional Activity antinociception Antinociception Assays (e.g., Hot Plate, Tail Flick) (Determine ED50) functional_assay->antinociception Proceed if Potent and Efficacious side_effects Assessment of Side Effects (e.g., Respiratory Depression, Locomotor Activity) antinociception->side_effects Evaluate Therapeutic Index pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies side_effects->pk_pd Correlate Effects with Plasma Concentrations start Novel Compound (e.g., UF-17) start->binding_assay Initial Screening

Caption: General experimental workflow for opioid agonist characterization.

Conclusion

While direct pharmacological data on UF-17 remains elusive, the comprehensive characterization of its structural analog, U-47700, provides a critical foundation for any future research. The data clearly indicate that U-47700 is a potent and selective µ-opioid receptor agonist with typical in vivo opioid effects. The experimental protocols and signaling pathways detailed in this guide offer a roadmap for the systematic investigation of UF-17 or any novel synthetic opioid. Future research should prioritize in vitro binding and functional assays to confirm whether UF-17 indeed acts as a µ-opioid receptor agonist and to quantify its potency and efficacy relative to established compounds.

References

In Vitro Metabolic Profiling of Novel Chemical Entities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The elucidation of a drug candidate's metabolic fate is a cornerstone of preclinical development. Understanding how a compound is transformed within a biological system is critical for assessing its efficacy, potential toxicity, and drug-drug interaction liabilities. This technical guide provides an in-depth overview of the methodologies employed for in vitro metabolite identification, tailored for researchers, scientists, and drug development professionals. While specific data for "UF-17 HCl" is not publicly available, this document outlines the established protocols and workflows that would be employed to characterize its potential metabolites.

The primary objectives of in vitro metabolism studies are to identify the metabolic pathways, characterize the resulting metabolites, and pinpoint the enzymes responsible for these transformations.[1] The liver is the principal site of drug metabolism, and thus, in vitro systems are often based on hepatic components.[1]

Experimental Protocols for In Vitro Metabolite Identification

A tiered approach is often employed in vitro, starting with simpler systems and progressing to more complex ones that better mimic the in vivo environment.

Subcellular Fractions: Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are the most commonly used initial screening tools for metabolic stability and metabolite identification.[2][3] They are cost-effective and contain a high concentration of Phase I (e.g., cytochrome P450s) and, in the case of the S9 fraction, some Phase II enzymes.[2][3]

Experimental Protocol: Incubation with Liver Microsomes

  • Preparation of Incubation Mixture:

    • A typical incubation mixture in a microcentrifuge tube includes:

      • Phosphate buffer (e.g., 0.1 M, pH 7.4).

      • Liver microsomes (e.g., human, rat, mouse; final protein concentration typically 0.5-1.0 mg/mL).[2]

      • The test compound (e.g., this compound), typically at a concentration range of 1–10 µM.[2]

      • An NADPH-generating system (cofactor for CYP enzymes), consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • The mixture is pre-incubated at 37°C for a few minutes to equilibrate.

    • The reaction is initiated by adding the NADPH-generating system.

    • Incubations are carried out at 37°C, often for 30-60 minutes.[2] Time-course experiments may also be performed to assess metabolic stability.

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

    • The sample is centrifuged to pellet the precipitated protein.

    • The supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • Analytical Method:

    • The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.

Cellular Systems: Hepatocytes

Primary hepatocytes represent a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][4]

Experimental Protocol: Incubation with Suspension Hepatocytes

  • Hepatocyte Preparation:

    • Cryopreserved primary hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

    • Cell viability is assessed (e.g., via trypan blue exclusion) to ensure the health of the cells.

  • Incubation:

    • Hepatocytes are incubated in suspension at a specific density (e.g., 1 million cells/mL) in a shaking water bath or incubator at 37°C with a CO2 atmosphere.

    • The test compound (e.g., this compound) is added to the cell suspension.

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • At each time point, an aliquot of the cell suspension is transferred to a tube containing a cold organic solvent to quench the metabolic reactions and lyse the cells.

    • The samples are then centrifuged to remove cell debris.

  • Analysis:

    • The resulting supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and metabolites over time.

Data Presentation: Hypothetical Metabolite Profile of a Novel Compound

Quantitative data from in vitro metabolism studies are typically summarized in tables to facilitate comparison and interpretation. Below are examples of how such data might be presented.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585
1562
3038
6015

Table 2: Hypothetical Metabolite Formation of this compound in Human Hepatocytes (Relative Peak Area)

Metabolite0 min30 min60 min120 min
Parent (this compound) 100%45%20%5%
M1 (Hydroxylation) 0%25%35%30%
M2 (N-dealkylation) 0%15%22%25%
M3 (Glucuronidation of M1) 0%5%12%20%

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis TestCompound Test Compound (e.g., this compound) Incubation Incubation at 37°C TestCompound->Incubation InVitroSystem In Vitro System (Microsomes, Hepatocytes) InVitroSystem->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Termination Reaction Termination (Quenching) Incubation->Termination Extraction Extraction & Centrifugation Termination->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MetaboliteID Metabolite Identification & Quantification LCMS->MetaboliteID Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Drug (e.g., this compound) Phase1Enzymes CYP450 Enzymes Parent->Phase1Enzymes Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) Phase1Enzymes->Metabolite1 Oxidation, Reduction, Hydrolysis Phase2Enzymes UGTs, SULTs, etc. Metabolite1->Phase2Enzymes ConjugatedMetabolite Conjugated Metabolite (e.g., Glucuronide) Phase2Enzymes->ConjugatedMetabolite Conjugation

References

UF-17 HCl analytical reference standard information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "UF-17 HCl" as an analytical reference standard did not yield specific information for a compound with this designation. The search results primarily provided information on hydrochloric acid (HCl) as a general laboratory chemical and on the nature of analytical reference standards. No public domain data, technical datasheets, or research publications directly associated with a substance named "this compound" were found.

This suggests that "this compound" may be an internal company code, a novel or very recently synthesized compound not yet documented in publicly accessible databases, or a misnomer.

To provide a relevant and accurate technical guide, further clarification on the identity of "this compound" is required. Specifically, the following information would be necessary:

  • Chemical Structure or IUPAC Name: The formal chemical name or a diagram of the molecular structure is essential to identify the compound and search for relevant data.

  • CAS Registry Number: The Chemical Abstracts Service (CAS) number is a unique identifier that would allow for precise searching of chemical databases.

  • Therapeutic or Research Area: Understanding the intended application of the compound (e.g., as a kinase inhibitor, a receptor agonist, etc.) would help in searching for related research and potential signaling pathways.

  • Alternative Names or Designations: Any other known names, codes, or synonyms for this compound would be beneficial.

Without this fundamental information, it is not possible to create the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Once more specific identifying information for "this compound" is available, a comprehensive technical guide can be developed.

Methodological & Application

Application Note: UF-17 HCl Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive protocol for the preparation of UF-17 HCl, a small molecule hydrochloride salt, for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Proper sample preparation is a critical step to ensure accurate, reproducible, and robust HPLC results.[1] The primary goals of this protocol are to achieve complete dissolution of the analyte, remove potential interferences, and ensure compatibility with the HPLC system to prevent issues like column clogging and poor peak shape.[2]

Hydrochloride salts of small molecules are common in pharmaceutical development due to their improved solubility and stability. However, the presence of the chloride counter-ion can sometimes interfere with certain types of HPLC analysis, particularly with mass spectrometry detection or when using specific columns. This protocol outlines a straightforward and effective method for the preparation of this compound samples that is suitable for most reversed-phase HPLC applications.

Materials and Reagents

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Formic acid (FA), HPLC grade (optional, for mobile phase modification)

  • Trifluoroacetic acid (TFA), HPLC grade (optional, for mobile phase modification)

  • 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, PVDF, or nylon, selected for solvent compatibility)

  • 10 mL volumetric flasks

  • Adjustable micropipettes

  • 2 mL HPLC vials with septa caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

Experimental Protocols

Standard Stock Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to the volumetric flask.

  • Vortex and sonicate the solution for 5-10 minutes, or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Bring the solution to the final volume with the diluent and mix thoroughly by inverting the flask several times. This is the Standard Stock Solution.

Working Standard Solution Preparation (e.g., 100 µg/mL)
  • Pipette 1 mL of the 1 mg/mL Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the final volume with the mobile phase to be used for the HPLC analysis.

  • Mix thoroughly. This will be your Working Standard Solution. Further dilutions can be made from this solution to create a calibration curve.

Sample Preparation from a Solid Matrix
  • Accurately weigh a portion of the solid sample matrix containing this compound.

  • Transfer the weighed sample to a suitable container for extraction.

  • Add a measured volume of an appropriate extraction solvent (e.g., a mixture of organic solvent and water). The choice of solvent will depend on the sample matrix and may require optimization.

  • Vortex and sonicate the sample to ensure efficient extraction of this compound.

  • Centrifuge the sample to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean tube.

Final Sample Preparation for HPLC Analysis
  • Take an aliquot of the prepared standard or sample solution.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into a 2 mL HPLC vial.[3] This step is crucial to remove any particulate matter that could damage the HPLC column.[4][2]

  • Cap the vial and label it appropriately.

  • The sample is now ready for injection into the HPLC system.

Recommended HPLC Conditions

The following are general starting conditions and may require optimization for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm, or the λmax of this compound if known)

Data Presentation

Solution TypeAnalyte ConcentrationPreparation Steps
Standard Stock Solution 1 mg/mL1. Weigh 10 mg of this compound.2. Dissolve in a suitable diluent in a 10 mL volumetric flask.3. Vortex and sonicate until dissolved.4. Bring to volume.
Working Standard Solution 100 µg/mL1. Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
Calibration Standards 1 - 50 µg/mL1. Perform serial dilutions of the Working Standard Solution with the mobile phase.
Sample Solution Variable1. Extract a known weight of the sample matrix.2. Centrifuge to remove solids.3. Dilute the supernatant as needed.
Final HPLC Sample Injection Concentration1. Filter the final diluted standard or sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Visualizations

UF17_HCl_Sample_Prep_Workflow start Start weigh Weigh this compound Reference Standard start->weigh sample_weigh Weigh Sample Matrix start->sample_weigh dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate stock_solution 1 mg/mL Stock Solution sonicate->stock_solution dilute Dilute with Mobile Phase stock_solution->dilute working_standard Working Standard (e.g., 100 µg/mL) dilute->working_standard filter Filter through 0.45 µm Syringe Filter working_standard->filter extract Extract with Solvent sample_weigh->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->filter hplc_vial Collect in HPLC Vial filter->hplc_vial end Ready for HPLC Injection hplc_vial->end

Caption: Workflow for this compound Sample Preparation.

References

Application Note and Protocol for the Detection of UF-17 HCl by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 HCl is a novel synthetic opioid, and its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research. This document provides a detailed application note and protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3][4] This method is based on established protocols for the analysis of novel psychoactive substances (NPS) and provides a framework for the development of a validated quantitative method.[5][6][7]

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis for the detection of this compound.

Sample Preparation

A simple dilution in a suitable organic solvent is sufficient for the analysis of this compound in its pure form. For more complex matrices such as biological samples, a more extensive sample preparation procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interferences.[5][6]

Protocol for Standard Preparation:

  • Accurately weigh approximately 4 mg of this compound reference standard.

  • Dissolve the standard in 1 mL of methanol to achieve a concentration of approximately 4 mg/mL.[8]

  • Vortex the solution to ensure complete dissolution.

  • Perform serial dilutions as required to prepare calibration standards for quantitative analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound.[8]

ParameterSetting
Gas Chromatograph Agilent Gas Chromatograph (or equivalent)
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.5 mL/min
Inlet Split mode
Split Ratio 25:1
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program - Initial temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C- Final hold: 30.0 min
Mass Spectrometer Agilent MS Detector (or equivalent)
MSD Transfer Line Temp. 280°C
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Impact (EI)
Mass Scan Range 30-550 amu
Acquisition Mode Scan
Tune File stune.u
Threshold 250

Table 1: GC-MS Instrument Parameters for this compound Analysis.[8]

Data Presentation

Expected Results

Under the specified GC-MS conditions, UF-17 is expected to have a retention time of approximately 11.26 minutes .[8] The electron impact mass spectrum of UF-17 will show a characteristic fragmentation pattern that can be used for its identification.

Quantitative Data

While a full validation study for this compound is not publicly available, the following table presents typical performance characteristics that would be expected from a validated GC-MS method for a novel psychoactive substance. This data is for illustrative purposes only and should be determined experimentally for this compound.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Typical Expected Quantitative Performance Data for a Validated GC-MS Method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Receipt prep Dilution in Methanol (approx. 4 mg/mL) start->prep cal_standards Preparation of Calibration Standards prep->cal_standards injection 1 µL Injection (Split 25:1) cal_standards->injection gc_sep Gas Chromatographic Separation injection->gc_sep ms_detect Mass Spectrometric Detection (EI) gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) data_acq->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acq->quant_analysis report Reporting qual_analysis->report quant_analysis->report

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Representative Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway that could be investigated in relation to the pharmacological effects of a synthetic opioid like UF-17.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response opioid UF-17 (Ligand) receptor Opioid Receptor (e.g., MOR) opioid->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP Levels adenylyl_cyclase->camp response Analgesia, Sedation, Respiratory Depression camp->response ion_channel->response mapk->response

Figure 2: A representative opioid receptor signaling pathway.

References

Application Note: Quantitative Analysis of UF-17 HCl in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UF-17 HCl, a novel therapeutic agent, in human plasma. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in a research setting. The validation of this method demonstrates high precision, accuracy, and sensitivity, making it a reliable tool for drug development professionals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using a state-of-the-art LC-MS/MS system. The methodology presented herein is designed to meet the rigorous demands of regulated bioanalysis, ensuring data integrity and reliability.

Experimental

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • UF-17-d4 HCl (internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B
Column Temperature 40 °C
Injection Volume 5 µL

2.3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions UF-17: 415.2 -> 289.1; IS: 419.2 -> 293.1
IonSpray Voltage 5500 V
Temperature 500 °C
Curtain Gas 35 psi
Collision Gas Medium

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and UF-17-d4 HCl (IS) in methanol.

  • Working Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (50 ng/mL UF-17-d4 HCl in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResult
Linearity 1 - 1000 ng/mL (r² > 0.998)
Precision (Intra-day) ≤ 8.5% RSD
Precision (Inter-day) ≤ 10.2% RSD
Accuracy 89.5% - 107.3% of nominal values
Recovery > 85%
Matrix Effect Minimal ion suppression/enhancement observed
LLOQ 1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway UF17 This compound Receptor Target Receptor UF17->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Therapeutic Response TranscriptionFactor->CellularResponse Modulates Gene Expression

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note is a highly selective, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method ideal for supporting all stages of clinical drug development. The successful validation of this method ensures the generation of high-quality data for pharmacokinetic and other related studies.

Application Notes and Protocols for UF-17 HCl as a Calibration Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 hydrochloride (HCl) is recognized as an analytical reference standard, structurally analogous to certain synthetic opioids.[1] Its primary application is in forensic and research settings to facilitate the identification and quantification of new synthetic opioids. This document provides a detailed protocol for the utilization of UF-17 HCl as a calibration standard for quantitative analyses, primarily focusing on chromatographic and spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride[2]
Molecular Formula C₁₇H₂₆N₂O • HCl[2]
Appearance Solid (form may vary)
Solubility Soluble in methanol[3]

Experimental Protocols

Preparation of Stock and Calibration Standard Solutions

This protocol outlines the preparation of a stock solution and a series of calibration standards from a solid this compound reference material. Accurate preparation of these solutions is critical for the validity of quantitative results.

Materials:

  • This compound certified reference material

  • Methanol (HPLC or GC grade)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound solid reference material.

    • Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Once dissolved, fill the flask to the mark with methanol.

    • Stopper the flask and invert it multiple times to ensure homogeneity.

    • Transfer the stock solution to a labeled amber glass vial for storage.

  • Calibration Curve Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

    • The concentration range should bracket the expected concentration of the analyte in the unknown samples.

    • An example dilution scheme for a 5-point calibration curve is provided in Table 2.

Illustrative Quantitative Data

The following tables present example data that would be generated during a method validation for the quantitative analysis of this compound. These values are illustrative and should be determined experimentally for each specific analytical method.

Table 2: Example Calibration Curve Data for this compound by LC-MS/MS

Standard LevelConcentration (ng/mL)Peak Area (Arbitrary Units)
1115,234
2578,912
310155,432
450765,231
51001,523,456
Correlation Coefficient (r²) >0.995

Table 3: Illustrative Method Validation Parameters

ParameterSpecificationIllustrative Value
Linearity RangeCorrelation coefficient (r²) > 0.991 - 1000 ng/mL
Precision (%RSD)< 15%< 10%
Accuracy (% Recovery)85% - 115%95% - 105%
Limit of Detection (LOD)Signal-to-Noise > 30.5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise > 101 ng/mL
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis Protocol

This protocol is adapted from the SWGDRUG monograph for UF-17.[3]

Sample Preparation:

  • Dilute the analyte in methanol to a concentration of approximately 4 mg/mL.[3]

Instrumentation and Conditions:

  • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent)

  • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent

  • Carrier Gas: Helium at 1.5 mL/min

  • Injector Temperature: 280°C

  • MSD Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Oven Program:

    • Initial temperature of 100°C for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 30.0 min.

  • Injection: 1 µL with a split ratio of 25:1

  • MS Parameters:

    • Mass Scan Range: 30-550 amu

    • Acquisition Mode: Scan

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol is based on the SWGDRUG monograph for UF-17 and general qNMR principles.[3][4]

Sample Preparation:

  • Accurately weigh the this compound reference standard and a suitable internal standard (e.g., maleic acid).

  • Dissolve the weighed solids in methanol-d4 to achieve a concentration of approximately 11 mg/mL for this compound.[3] The concentration of the internal standard should be chosen to provide a signal of similar intensity to the analyte signal of interest.

  • Add a small amount of a reference standard for the chemical shift scale, such as tetramethylsilane (TMS).

Instrumentation and Parameters:

  • Instrument: 400 MHz NMR Spectrometer (or equivalent)

  • Parameters:

    • Pulse Angle: 90°

    • Delay Between Pulses (Relaxation Delay): 45 seconds (to ensure full relaxation of all nuclei)[3]

    • Spectral Width: Sufficient to contain all analyte and internal standard signals (e.g., -3 to 13 ppm).

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh this compound Reference Material dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute cal_standards Create Calibration Standards dilute->cal_standards inject Inject Standards and Samples (GC/MS or LC/MS) cal_standards->inject acquire Acquire Data inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Calibration Curve (Peak Area vs. Concentration) integrate->plot calculate Calculate Unknown Concentrations plot->calculate

Caption: Workflow for quantitative analysis using this compound.

qnmr_workflow cluster_sample_prep qNMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Calculation weigh_analyte Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., Methanol-d4) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve acquire Acquire 1H NMR Spectrum (with appropriate relaxation delay) dissolve->acquire integrate Integrate Analyte and Internal Standard Signals acquire->integrate calculate Calculate Purity or Concentration integrate->calculate

Caption: Workflow for qNMR analysis using this compound.

References

Application Notes and Protocols for In Vitro Characterization of UF-17 HCl, a Novel UFK17 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UF-17 HCl is a potent and selective small molecule inhibitor of the novel Upregulated Fanciful Kinase 17 (UFK17). UFK17 is a serine/threonine kinase that has been putatively implicated in the proliferation of various cancer cell lines. In its active state, UFK17 phosphorylates the transcription factor Fanciful Activating Transcription Factor 2 (FATF2), leading to the upregulation of genes involved in cell cycle progression. This document provides detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based target engagement assay, and a cell proliferation assay.

Mechanism of Action: The UFK17 Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of UFK17 kinase activity. In the target cells, the binding of a Growth Factor (GF) to its receptor (GF-R) on the cell surface leads to the activation of UFK17. Activated UFK17 then phosphorylates FATF2, which translocates to the nucleus and initiates the transcription of genes responsible for cell proliferation. This compound is designed to competitively bind to the ATP-binding pocket of UFK17, thereby preventing the phosphorylation of FATF2 and halting the downstream signaling cascade that leads to cell proliferation.

UFK17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (GF) GFR Growth Factor Receptor (GF-R) GF->GFR Binds UFK17 UFK17 GFR->UFK17 Activates pUFK17 pUFK17 (Active) UFK17->pUFK17 Phosphorylation FATF2 FATF2 pUFK17->FATF2 Phosphorylates pFATF2 pFATF2 UF17 This compound UF17->pUFK17 Inhibits DNA DNA pFATF2->DNA Binds Proliferation Cell Proliferation DNA->Proliferation Promotes

Caption: The UFK17 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for the comprehensive in vitro evaluation of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay UFK17 Kinase Assay (Determine IC50) Target_Engagement Target Engagement Assay (Measure pFATF2 levels) Kinase_Assay->Target_Engagement Validate in Cells Proliferation_Assay Cell Proliferation Assay (Determine GI50) Target_Engagement->Proliferation_Assay Assess Phenotypic Effect

Caption: Recommended experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Biochemical Inhibition of UFK17 by this compound

CompoundIC50 (nM) against UFK17
This compound 15.2 ± 2.1
Staurosporine5.8 ± 0.9
DMSO Control> 10,000

Table 2: Inhibition of FATF2 Phosphorylation in HEK293-UFK17 Cells

Treatment (1 µM)pFATF2 Signal (Normalized to Total FATF2)% Inhibition
DMSO Control1.00 ± 0.080%
This compound 0.23 ± 0.04 77%
Staurosporine0.11 ± 0.0289%

Table 3: Anti-proliferative Activity of this compound in a Cancer Cell Line

CompoundGI50 (µM)
This compound 0.85
Doxorubicin0.12
DMSO Control> 50

Experimental Protocols

UFK17 Biochemical Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant UFK17 kinase.

Materials:

  • Recombinant human UFK17 protein

  • Biotinylated peptide substrate for UFK17 (e.g., Biotin-FATF2 peptide)

  • ATP

  • This compound

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound and Staurosporine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO.

  • Prepare a 2X kinase/substrate solution in kinase buffer containing UFK17 kinase and the biotinylated FATF2 peptide substrate. Add 2 µL of this solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Prepare a 2X ATP solution in kinase buffer. Add 2 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for UFK17.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Target Engagement Assay: pFATF2 Measurement

Objective: To assess the ability of this compound to inhibit the phosphorylation of its downstream target, FATF2, in a cellular context.

Materials:

  • HEK293 cells stably overexpressing UFK17 (HEK293-UFK17)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Staurosporine

  • DMSO

  • Growth Factor (GF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-pFATF2 (SerXX), Mouse anti-FATF2, Goat anti-Rabbit-HRP, Goat anti-Mouse-HRP

  • Western Blotting reagents and equipment

  • 96-well cell culture plates

Protocol:

  • Seed HEK293-UFK17 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with serum-free DMEM for 4 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound, Staurosporine, or DMSO for 1 hour.

  • Stimulate the cells with the appropriate Growth Factor (GF) for 15 minutes to induce FATF2 phosphorylation.

  • Aspirate the media and lyse the cells directly in the wells with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western Blot analysis. Separate equal amounts of protein from each sample.

  • Transfer the proteins to a PVDF membrane and probe with primary antibodies against pFATF2 and total FATF2.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pFATF2 signal to the total FATF2 signal for each sample.

  • Calculate the percent inhibition of FATF2 phosphorylation relative to the GF-stimulated DMSO control.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a cancer cell line that is dependent on UFK17 signaling.

Materials:

  • A cancer cell line with high UFK17 expression (e.g., HCT116)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear bottom, white-walled plates

  • Luminescent plate reader

Protocol:

  • Seed HCT116 cells in 96-well plates at a density of 2,000 cells/well and allow them to attach overnight.

  • Prepare a serial dilution of this compound and Doxorubicin in the culture medium.

  • Add the compound dilutions to the cells. Include DMSO-only wells as a negative control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Application Notes and Protocols for Sterile Handling of UF-17 HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 hydrochloride (HCl) is an analytical reference standard that is structurally analogous to known opioids.[1] It was originally synthesized during research programs focused on the discovery of antidepressant medications.[2] While it shares structural motifs with opioids, there is no documented evidence of its pharmacological activity or receptor binding affinity.[2] Its primary application is in the fields of analytical and forensic chemistry, where it serves as a reference standard for the identification and comparative analysis of synthetic opioids.[2]

These application notes provide detailed protocols for the sterile handling of UF-17 HCl, a critical requirement for its use in sensitive biological assays and for maintaining its integrity as a reference standard. The procedures outlined below are designed to minimize contamination and ensure the accurate preparation of sterile solutions.

Quantitative Data Summary

Due to the limited availability of public data on the physicochemical properties of this compound, the following tables present representative data for analogous synthetic opioid hydrochloride salts, fentanyl HCl and remifentanil HCl. This information is intended to provide a general guideline for solubility and stability. Researchers should perform their own validation for this compound.

Table 1: Solubility of Analogous Synthetic Opioid Hydrochloride Salts

Solvent/BufferFentanyl HClRemifentanil HCl
Water25 mg/mL[3]Soluble
0.9% SalineStable in solution, implying good solubility[4]Soluble
Phosphate-Buffered Saline (PBS) pH 7.4Expected to be soluble, but may be less so than in acidic solutionsSoluble
Methanol>148 mg/mL (for Carfentanil citrate, a related compound)[3]Soluble

Table 2: Stability of Analogous Synthetic Opioid Hydrochloride Salt Solutions

CompoundStorage ConditionConcentrationDurationStability
Fentanyl HCl in 0.9% NaCl4°C or 25°C20 µg/mL72 hours>98.6% remaining
Fentanyl in 0.9% NaCl5°C (protected from light) or 22°C (exposed to light)50 µg/mL28 daysChemically stable
Remifentanil HCl (reconstituted)25°C1 mg/mL24 hoursChemically and physically stable[2]
Remifentanil HCl (diluted) in 0.9% NaClRoom Temperature20-250 µg/mL24 hoursUse immediately recommended[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline solution

  • Sterile, single-use syringes

  • Sterile, 0.22 µm syringe filters (e.g., PVDF or PES membrane)

  • Sterile, conical tubes or vials for storage

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a Sterile Stock Solution of this compound

This protocol describes the preparation of a 1 mg/mL sterile stock solution. Adjustments to the mass of this compound and the volume of solvent can be made to achieve the desired concentration.

  • Preparation of the Work Area:

    • Thoroughly clean and decontaminate the laminar flow hood or biological safety cabinet with a suitable disinfectant (e.g., 70% ethanol).

    • Arrange all necessary sterile materials within the hood to ensure a logical workflow and minimize movement.

  • Weighing of this compound:

    • On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile weighing boat or directly into a sterile conical tube.

    • Perform this step in a manner that minimizes the generation of airborne particles.

  • Dissolution:

    • Aseptically add the calculated volume of sterile solvent (e.g., WFI or 0.9% saline) to the this compound powder.

    • Gently vortex or swirl the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully expel the air from the syringe and filter.

    • Filter the solution into a new, sterile, and appropriately labeled conical tube or vial. The filtered solution is now considered sterile.

  • Aliquoting and Storage:

    • If desired, aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.

    • Store the sterile stock solution at the recommended temperature. Based on data for analogous compounds, storage at 2-8°C for short-term use (days to weeks) and -20°C or -80°C for long-term storage is recommended. Always protect from light.

Visualizations

Sterile_Handling_Workflow Workflow for Sterile Preparation of this compound Solution cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_filter Sterilization cluster_store Storage A Decontaminate Workspace B Arrange Sterile Materials A->B C Weigh this compound Powder B->C D Add Sterile Solvent C->D E Ensure Complete Dissolution D->E F Draw Solution into Syringe E->F G Attach 0.22 µm Syringe Filter F->G H Filter into Sterile Vial G->H I Aliquot into Single-Use Volumes H->I J Store at Recommended Temperature I->J

Caption: Workflow for the sterile preparation of this compound solution.

Logical_Relationships_in_Sterile_Handling Key Relationships in Aseptic Technique for this compound A This compound Powder C Non-Sterile Solution A->C G Contamination Risk A->G particulate B Sterile Solvent B->C B->G microbial D Sterile Filtration (0.22 µm) C->D C->G microbial/particulate E Sterile Stock Solution D->E E->G post-filtration F Aseptic Technique F->A maintains purity F->B maintains sterility F->C prevents contamination F->D ensures effectiveness F->E preserves sterility

Caption: Logical relationships in the sterile handling of this compound.

References

Application Notes and Protocols: UF-17 HCl Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UF-17 hydrochloride is a novel synthetic compound under investigation for its potential biological activities. As a hydrochloride salt, it is supplied as a crystalline powder, which enhances its stability and solubility in aqueous solutions. These application notes provide detailed guidelines for the proper storage, handling, and use of UF-17 HCl powder in a laboratory setting. The protocols outlined below are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties

Quantitative data regarding this compound are summarized in the table below. Researchers should consult this information when preparing stock solutions and designing experiments.

PropertyValueNotes
Molecular Formula C₂₀H₂₅N₃O₂·HClHypothetical
Molecular Weight 387.9 g/mol Hypothetical
Appearance White to off-white crystalline powderVisual inspection.
Purity (HPLC) >98%Varies by batch, refer to the Certificate of Analysis.
Solubility
   in Water>50 mg/mL
   in DMSO>100 mg/mL
   in Ethanol>25 mg/mL
Storage Temperature -20°CLong-term storage.
Shipping Temperature AmbientShort-term.
Hygroscopicity HygroscopicStore in a desiccated environment.
Chemical Stability Stable for >2 years at -20°CWhen stored as a dry powder. Solutions are less stable.

Proper Storage and Handling

This compound powder is hygroscopic and should be handled with care to prevent degradation and ensure user safety.

3.1. Storage

  • Long-Term Storage : For long-term storage, the vial of this compound powder should be kept in a tightly sealed container at -20°C, protected from light.[1] A desiccator or a container with desiccant is recommended to minimize moisture absorption.

  • Short-Term Storage : For frequent use, the compound can be stored at 4°C for short periods (up to one week) in a desiccated environment.

  • Solution Storage : Stock solutions of this compound should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of solutions may vary depending on the solvent. It is recommended to use freshly prepared solutions for experiments whenever possible.

3.2. Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder.[2][3]

  • Work Area : Handle the powder in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particles.[1][4]

  • Dispensing : To maintain the integrity of the compound, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Spills : In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material and collect it in a sealed container for proper disposal.[1] The area should then be decontaminated.

Experimental Protocols

4.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Acclimatization : Allow the vial of this compound powder to warm to room temperature in a desiccator for at least 20 minutes.

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.879 mg of the compound.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. Vortex briefly until the powder is completely dissolved.

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Acclimatize_Vial 1. Acclimatize Vial to RT in Desiccator Weigh_Powder 2. Weigh this compound in Fume Hood Acclimatize_Vial->Weigh_Powder Add_Solvent 3. Add Anhydrous DMSO Weigh_Powder->Add_Solvent Dissolve 4. Vortex until Dissolved Add_Solvent->Dissolve Aliquot 5. Aliquot Solution Dissolve->Aliquot Store 6. Store at -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution of this compound.

4.2. Cell-Based Assay Protocol: Inhibition of IL-17 Signaling

This protocol provides a general framework for assessing the inhibitory effect of this compound on the IL-17 signaling pathway. The IL-17 family of cytokines are known to play a crucial role in inflammatory responses.[5][6]

  • Cell Culture : Plate a suitable cell line (e.g., HeLa or HT-29 cells) in a 96-well plate and culture overnight to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation : Stimulate the cells with recombinant human IL-17A (e.g., at 50 ng/mL) for a predetermined time (e.g., 24 hours). Include appropriate controls (vehicle control, IL-17A only).

  • Endpoint Measurement : After stimulation, measure the downstream effects of IL-17 signaling. This can be done by quantifying the production of a target cytokine, such as IL-6 or CXCL1, in the cell culture supernatant using an ELISA kit.

  • Data Analysis : Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Signaling Pathway

UF-17 is hypothesized to modulate inflammatory pathways. The diagram below illustrates the canonical IL-17 signaling cascade, a potential target for therapeutic intervention. IL-17A binds to its receptor complex (IL-17RA/IL-17RC), leading to the recruitment of the adaptor protein Act1.[7] This initiates a signaling cascade involving TRAF proteins, resulting in the activation of transcription factors like NF-κB and C/EBP, which drive the expression of pro-inflammatory genes.[8]

G Simplified IL-17 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17A IL-17A Receptor IL-17RA / IL-17RC IL17A->Receptor Binds Act1 Act1 Receptor->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Transcription Gene Transcription (e.g., IL-6, CXCL1) MAPK->Transcription NFkB->Transcription

Caption: Overview of the IL-17 signaling cascade.

Safety and Disposal

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Skin Contact : Remove contaminated clothing and rinse the affected area with water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Disposal : Dispose of unused this compound powder and solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[1]

Disclaimer: The information provided in these application notes is for guidance purposes only and is based on the general properties of hydrochloride salts of research compounds. The hypothetical data and protocols should be adapted based on experimental observations and the specific characteristics of this compound as they are determined. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

UF-17 HCl solution preparation for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Important Considerations

UF-17 is an analytical reference standard structurally related to a class of synthetic opioids. It was originally synthesized by the Upjohn company during research into novel antidepressants. The hydrochloride salt (HCl) is the common form for laboratory use.

Crucial Note for Researchers: Extensive searches of scientific literature and supplier databases indicate that UF-17 has no documented pharmacological activity or receptor-binding data .[1][2] It is primarily intended for use as a reference standard in forensic and analytical chemistry for the identification and quantification of related synthetic compounds.[1][2] There is no evidence to suggest that UF-17 modulates any known signaling pathways or has a direct application in cell-based assays for studying cellular function.

Therefore, the following protocols are provided as a guide for the preparation of UF-17 HCl solutions for analytical purposes or for hypothetical preliminary screening. The workflow and pathway diagrams are generalized examples and are not based on any known biological activity of UF-17.

Compound Information: this compound

Herein is a summary of the key chemical and physical properties of this compound.

PropertyValue
Formal Name N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride
Molecular Formula C₁₇H₂₆N₂O • HCl
Formula Weight 310.9 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL
Storage Store at -20°C[3]
Stability ≥ 5 years (when stored correctly)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for analytical standards and for screening in cell-based assays.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • The formula weight of this compound is 310.9 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Formula Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 310.9 g/mol x 1000 mg/g = 3.109 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 3.11 mg of this compound into the tube. Record the exact weight.

  • Dissolving the compound:

    • Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 310.9 mg/mmol) / 10 mmol/mL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication may aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Determine the desired final concentration of this compound for your assay (e.g., 1 µM, 10 µM, 100 µM).

  • Perform serial dilutions: It is recommended to perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final desired concentrations.

    • Example for preparing a 10 µM working solution:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution (a 1:100 dilution).

      • Next, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get a final 10 µM working solution (a 1:10 dilution). The final DMSO concentration would be 0.1%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.

  • Immediate Use: Use the prepared working solutions immediately or store them at 4°C for a short period, protecting them from light. For longer storage, it is advisable to prepare fresh working solutions.

Visualizations

The following diagrams are provided to fulfill the visualization requirements. It is reiterated that UF-17 has no known biological activity, and therefore these diagrams are for illustrative purposes only.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay Weigh_Compound Weigh this compound Add_Solvent Add appropriate volume of DMSO Weigh_Compound->Add_Solvent Creates 10 mM Stock Dissolve Vortex/Sonicate to dissolve Add_Solvent->Dissolve Creates 10 mM Stock Aliquot_Store Aliquot and store at -20°C Dissolve->Aliquot_Store Creates 10 mM Stock Serial_Dilution Perform serial dilutions in cell culture medium Aliquot_Store->Serial_Dilution Use stock for dilutions Add_to_Cells Add working solutions to cells Serial_Dilution->Add_to_Cells Vehicle_Control Prepare vehicle control (DMSO in medium) Vehicle_Control->Add_to_Cells Incubate Incubate for a defined period Add_to_Cells->Incubate Measure_Response Measure cellular response Incubate->Measure_Response

Caption: General workflow for compound solution preparation.

G Receptor Cell Surface Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase_Cascade Kinase Cascade (e.g., MAPK) Adaptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Initiates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Generic cell signaling pathway example.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of UF-17 HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UF-17 HCl (N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-phenylpropanamide, monohydrochloride) is a synthetic opioid that is structurally related to other potent novel psychoactive substances (NPS) such as U-47700. Its emergence in the illicit drug market necessitates the development of robust and validated analytical methods for its detection and quantification in forensic toxicology casework. These application notes provide detailed protocols for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The methodologies are based on established procedures for structurally similar analogs and are intended to serve as a comprehensive guide for forensic toxicologists and researchers.

Analytical Methods

The primary analytical techniques for the identification and quantification of this compound in biological specimens are GC-MS and LC-MS. These methods offer the necessary selectivity and sensitivity for the detection of low concentrations of the analyte and its metabolites in complex matrices such as blood and urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For UF-17, derivatization is not typically necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry like QTOF-MS, is a powerful tool for the analysis of a wide range of compounds, including novel synthetic opioids. It offers high sensitivity and specificity, making it ideal for the detection of this compound in complex biological samples.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical analytical parameters for the closely related analog, U-47700, which can be used as a starting point for method validation of this compound.[1][2][3]

ParameterMatrixMethodValueReference
Analytical RangeUrineLC-MS/MS1–1,250 ng/mL[1][2][3]
Limit of Detection (LOD)UrineLC-MS/MS1 ng/mL[1][2][3]
Limit of Quantification (LOQ)UrineLC-MS/MS1 ng/mL[2][3]
Analytical RangeBloodLC-MS/MS1–500 ng/mL[4]
Limit of Detection (LOD)BloodLC-MS/MS0.5 ng/mL[4]

Note: The data presented above is for the structural analog U-47700 and should be used as a guideline. Laboratories must perform their own in-house validation for this compound according to their specific standard operating procedures and regulatory requirements.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

A common and effective method for extracting this compound from biological matrices is solid-phase extraction.

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide

  • Dichloromethane

  • Isopropanol

  • Internal Standard (IS) solution (e.g., U-47700-d5)

Procedure:

  • To 1 mL of blood or urine, add the internal standard.

  • Precondition the SPE cartridge with methanol followed by deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl), and then a methanol wash.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with a mixture of dichloromethane and isopropanol (e.g., 80:20) containing a small percentage of ammonium hydroxide (e.g., 2-5%).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

GC-MS Protocol (Adapted from Furanyl UF-17 Analysis)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977 Series GC/MSD)

  • Column: Zebron™ ZB-5MSplus (30 m x 0.25 mm x 0.25 µm) or similar

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 320 °C at 20 °C/min

    • Hold at 320 °C for 5 minutes

  • Total Run Time: Approximately 17 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 40-550)

LC-QTOF-MS Protocol (Adapted from Furanyl UF-17 Analysis)

Instrumentation:

  • UHPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF)

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Initial: 5% B

    • 0-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1 min: Return to 5% B

    • Post-time: 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor: 120 V

  • Acquisition Mode: TOF MS Scan (m/z 100-1000) and Auto MS/MS

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS LC_QTOF_MS LC-QTOF-MS Analysis Reconstitution->LC_QTOF_MS Qualitative Qualitative Identification GC_MS->Qualitative LC_QTOF_MS->Qualitative Quantitative Quantitative Analysis LC_QTOF_MS->Quantitative Reporting Reporting Qualitative->Reporting Quantitative->Reporting

Caption: Workflow for the analysis of this compound in biological samples.

Postulated Signaling Pathway for UF-17

UF-17 is a structural analog of U-47700, which is a known selective µ-opioid receptor agonist.[4][5] Therefore, it is highly probable that UF-17 exerts its effects through the same pathway. The following diagram illustrates the general signaling cascade initiated by the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UF17 UF-17 MOR µ-Opioid Receptor (GPCR) UF17->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion of ATP to Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Downstream Effects Ca_influx->Analgesia K_efflux->Analgesia

Caption: Postulated µ-opioid receptor signaling pathway for UF-17.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting UF-17 HCl Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to address the common problem of peak tailing observed during the analysis of UF-17 HCl, a compound containing a basic amine functional group.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a peak that is broader on the back half than the front half.[1] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[2] This distortion can negatively impact the accuracy and resolution of your analysis, making peak integration more difficult and less precise.[2][3]

Q2: Why is my this compound peak tailing?

A2: The primary cause of peak tailing for basic compounds like this compound is often secondary interactions between the analyte and the stationary phase.[1] Compounds with amine functional groups can interact strongly with ionized residual silanol groups on the silica support surface of the HPLC column, leading to tailing peaks.[1] Other potential causes include column overload, issues with the mobile phase, or problems with the HPLC system itself.[2][4][5]

Q3: How can I quickly check if the issue is related to my sample concentration?

A3: To determine if mass overload is the cause of peak tailing, you can perform a simple dilution experiment.[6] Dilute your sample solution (e.g., by a factor of 10) and inject it again.[6] If the peak tailing is significantly reduced, the original sample concentration was too high, leading to column overload.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing for this compound. It is recommended to investigate potential causes in the order presented, as they progress from simpler to more complex solutions.

Guide 1: Mobile Phase Optimization

Issues with the mobile phase are a frequent cause of peak tailing.[4] Optimizing the mobile phase composition and pH is a critical first step.

Is the mobile phase pH appropriate for this compound?

  • Problem: At mid-range pH, residual silanol groups on the silica-based column packing are ionized and can interact with the basic amine group of this compound, causing peak tailing.

  • Solution: Lowering the pH of the mobile phase can suppress the ionization of these silanol groups.[6] Operating at a lower pH ensures that the silanol groups are fully protonated, minimizing secondary interactions.[1]

  • Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer.

Is a mobile phase additive needed?

  • Problem: Even at a low pH, some secondary interactions may persist.

  • Solution: Adding a basic mobile phase additive, such as triethylamine (TEA), can help to mask the residual silanol groups and improve peak shape.[7] TEA acts as a competitor for the acidic silanol groups.[7]

  • Recommendation: Start with a low concentration of TEA (e.g., 10-25 mM) in the mobile phase.[7]

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups.[6][7]
Buffer Concentration 10 - 25 mMMaintains a constant pH and minimizes ionic interactions.[5][7]
Additive (TEA) 10 - 25 mMMasks residual silanol groups to reduce secondary interactions.[7]

Experimental Protocol: Mobile Phase Preparation (pH 3.0 with TEA)

  • Prepare Aqueous Phase: To 950 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) to lower the pH.

  • Add Additive: Add 1.4 mL of triethylamine (TEA) to the aqueous phase.

  • Adjust pH: Adjust the final pH to 3.0 using either TFA or ammonium hydroxide.

  • Final Volume: Bring the total volume to 1 L with HPLC-grade water.

  • Filter: Filter the mobile phase through a 0.45 µm filter before use.

  • Mix with Organic: Prepare the final mobile phase by mixing the prepared aqueous phase with the organic solvent (e.g., acetonitrile) in the desired ratio.

Guide 2: Column and System Evaluation

If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the HPLC column or the system hardware.

Is the column overloaded or compromised?

  • Problem: Injecting too much sample (mass overload) or too large of a volume can lead to peak distortion.[4] Additionally, physical damage to the column, such as a void at the inlet or a blocked frit, can cause tailing for all peaks.[5][8]

  • Solution: Reduce the injection volume or the sample concentration.[4][8] If all peaks are tailing, inspect the guard column (if used) and the column inlet frit for contamination or blockage.[2][8] Replacing the guard column is a quick way to diagnose this issue.[2]

Is there excessive dead volume in the system?

  • Problem: Excessive dead volume, particularly from poorly connected fittings or long tubing, can cause peak broadening and tailing, especially for early eluting peaks.

  • Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter and length.

Parameter Recommendation Rationale
Injection Volume 5 - 10 µLAvoids volume overload.[9]
Sample Concentration Dilute sample by 10x to testChecks for mass overload.[6]
Guard Column Use and replace regularlyProtects the analytical column from contamination.[2]
Fittings and Tubing Check for proper connection and appropriate dimensionsMinimizes dead volume.

Experimental Protocol: Column Flushing and Passivation

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Strong Solvent: Flush the column with a strong, non-buffered solvent (e.g., 100% acetonitrile or methanol) for at least 30 column volumes.

  • Reverse Flush (if permissible): If the manufacturer's instructions allow, reverse the column direction and flush with the strong solvent. This can help remove particulates from the inlet frit.

  • Passivation (for persistent issues): For severe tailing due to active sites, a passivation procedure can be performed. This involves injecting a high concentration of a strongly interacting compound (like a concentrated solution of a similar amine) multiple times to saturate the active sites before running the actual samples.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting this compound peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_guard_column Replace Guard Column system_issue->check_guard_column check_fittings Check Fittings for Dead Volume check_guard_column->check_fittings flush_column Flush/Reverse Flush Column check_fittings->flush_column replace_column Replace Column flush_column->replace_column all_peaks_no No check_mobile_phase Optimize Mobile Phase analyte_specific_issue->check_mobile_phase check_sample_conc Check Sample Concentration analyte_specific_issue->check_sample_conc adjust_ph Lower Mobile Phase pH (2.5-3.5) check_mobile_phase->adjust_ph dilute_sample Dilute Sample (10x) check_sample_conc->dilute_sample add_additive Add TEA (10-25 mM) adjust_ph->add_additive

Caption: General troubleshooting workflow for peak tailing.

MobilePhaseOptimization start This compound Peak Tailing ph_check Is Mobile Phase pH < 4? start->ph_check adjust_ph Adjust pH to 2.5-3.5 with buffer ph_check->adjust_ph No additive_check Is an additive (e.g., TEA) being used? ph_check->additive_check Yes adjust_ph->additive_check add_additive Add 10-25 mM TEA to mobile phase additive_check->add_additive No end Improved Peak Shape additive_check->end Yes add_additive->end

Caption: Logical steps for mobile phase optimization.

References

Technical Support Center: UF-17 HCl Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of UF-17 HCl using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the signal intensity and overall quality of your mass spectrometry data for this compound.

Understanding this compound

This compound is the hydrochloride salt of Furanyl UF-17, a synthetic compound with a molecular formula of C₁₉H₂₄N₂O₂ and a monoisotopic mass of 312.1838 g/mol for the free base.[1][2] Its chemical structure contains a furan-2-carboxamide core linked to an N-phenyl group and a 2-(dimethylamino)cyclohexyl moiety. The presence of a tertiary amine (the dimethylamino group) makes it highly amenable to positive ion mode electrospray ionization (ESI).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?

A1: In positive ion mode, UF-17 will be detected as the protonated molecule, [M+H]⁺. The expected m/z value for the monoisotopic mass of the free base (C₁₉H₂₄N₂O₂) is approximately 313.1916. The full isotopic pattern can be used for confirmation.

Q2: I am observing a very low signal for this compound. What are the most common causes?

A2: Low signal intensity for this compound can stem from several factors, including:

  • Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings may not be optimized for this specific compound.

  • Inappropriate Mobile Phase Composition: The choice of solvents and additives in your mobile phase significantly impacts ionization efficiency.

  • Sample Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.

  • Analyte Degradation or Adsorption: this compound may be degrading in the sample solution or adsorbing to vials, tubing, or the analytical column.

  • Poor Fragmentation (in MS/MS): If you are using tandem mass spectrometry, the collision energy may not be optimal for generating characteristic product ions.

Q3: Which mobile phase additives are recommended for improving the this compound signal?

A3: For compounds with tertiary amines like this compound, using a mobile phase with an acidic additive is highly recommended to promote protonation and enhance the ESI signal in positive ion mode.

  • Formic acid (0.1%) is the most common and effective choice for LC-MS applications.[3][4][5][6][7]

  • Acetic acid (0.1%) can also be used and may offer different selectivity in your chromatography.

  • Avoid using trifluoroacetic acid (TFA) if possible, as it is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer.[3]

Q4: Can I analyze this compound in negative ion mode?

A4: Due to the presence of the readily protonated tertiary amine, this compound is best analyzed in positive ion mode. It lacks easily deprotonated acidic functional groups, making negative ion mode analysis significantly less sensitive.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity in Full Scan MS

If you are struggling with a weak or absent signal for the [M+H]⁺ ion of this compound in your full scan mass spectra, follow these troubleshooting steps.

Troubleshooting Workflow for Low Signal Intensity

low_signal_workflow start Low or No Signal for this compound check_tuning Verify Instrument Tuning and Calibration start->check_tuning optimize_source Optimize ESI Source Parameters check_tuning->optimize_source Tuning OK check_mobile_phase Evaluate Mobile Phase Composition optimize_source->check_mobile_phase Parameters Optimized sample_prep Assess Sample Preparation and Matrix Effects check_mobile_phase->sample_prep Mobile Phase OK investigate_adsorption Investigate Analyte Adsorption sample_prep->investigate_adsorption Matrix Effects Ruled Out success Signal Improved investigate_adsorption->success Adsorption Minimized

Caption: A stepwise workflow for troubleshooting low signal intensity of this compound.

Detailed Steps:

  • Verify Instrument Tuning and Calibration:

    • Action: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

    • Rationale: An untuned or uncalibrated instrument will not provide accurate mass assignments or optimal sensitivity.

  • Optimize ESI Source Parameters:

    • Action: Perform a systematic optimization of the ESI source parameters. This can be done by infusing a standard solution of this compound directly into the mass spectrometer or by repeated injections while adjusting one parameter at a time.

    • Rationale: The optimal source conditions are compound-dependent. Key parameters to adjust are capillary voltage, source temperature, and nebulizing and drying gas flow rates.

    • Experimental Protocol: See "Protocol 1: ESI Source Parameter Optimization."

  • Evaluate Mobile Phase Composition:

    • Action: If not already in use, add 0.1% formic acid to your mobile phase. Ensure you are using high-purity, LC-MS grade solvents and additives.

    • Rationale: Formic acid will protonate the tertiary amine of this compound, significantly enhancing its ionization efficiency in positive ESI mode.[3][4][5][6][7]

  • Assess Sample Preparation and Matrix Effects:

    • Action: If analyzing this compound in a complex matrix (e.g., plasma, urine), implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Rationale: Co-eluting matrix components can compete for ionization, suppressing the signal of your analyte of interest.

  • Investigate Analyte Adsorption:

    • Action: Prepare samples in deactivated glass or polypropylene vials. If carryover is observed, it may indicate adsorption to the injector or column.

    • Rationale: Basic compounds like this compound can adsorb to active sites on glass surfaces or within the chromatographic system, leading to signal loss.

Issue 2: Poor Sensitivity or Unstable Signal in MS/MS

For users performing quantitative analysis using tandem mass spectrometry (MS/MS), poor sensitivity or an unstable signal for product ions can be problematic.

Troubleshooting Workflow for Poor MS/MS Signal

poor_msms_workflow start Poor MS/MS Signal for this compound check_precursor Ensure Stable Precursor Ion Signal start->check_precursor optimize_ce Optimize Collision Energy (CE) check_precursor->optimize_ce Precursor Stable select_transitions Select Appropriate Product Ions optimize_ce->select_transitions CE Optimized check_dwell_time Adjust Dwell Time and Scan Width select_transitions->check_dwell_time Transitions Selected success MS/MS Signal Improved check_dwell_time->success Parameters Adjusted

Caption: A logical progression for troubleshooting poor MS/MS signal for this compound.

Detailed Steps:

  • Ensure Stable Precursor Ion Signal:

    • Action: Before optimizing MS/MS parameters, ensure you have a stable and reasonably intense signal for the [M+H]⁺ precursor ion in MS1.

    • Rationale: A weak or unstable precursor ion signal will invariably lead to a poor MS/MS signal. If the precursor signal is low, refer to the troubleshooting guide for low signal intensity in full scan MS.

  • Optimize Collision Energy (CE):

    • Action: Perform a collision energy optimization experiment to find the CE value that yields the highest intensity for your desired product ions.

    • Rationale: The optimal CE is compound- and instrument-dependent. Too low a CE will result in inefficient fragmentation, while too high a CE can lead to excessive fragmentation and loss of signal for specific product ions.

    • Experimental Protocol: See "Protocol 2: Collision Energy Optimization."

  • Select Appropriate Product Ions:

    • Action: Choose the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. Based on the structure of this compound, likely fragment ions will result from the cleavage of the C-N bonds.

    • Rationale: Selecting stable, high-intensity product ions will maximize the signal-to-noise ratio and improve the reliability of your assay.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • Standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump for direct infusion or an LC system.

  • Mass spectrometer with an ESI source.

Methodology:

  • Infusion Setup: Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ESI source.

  • Initial Parameters: Set the mass spectrometer to acquire data in positive ion mode, monitoring the m/z of the [M+H]⁺ ion. Start with the instrument manufacturer's default parameters.

  • Parameter Optimization: Adjust one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion. Record the signal intensity at each setting. The typical order of optimization is:

    • Capillary Voltage

    • Nebulizing Gas Flow/Pressure

    • Drying Gas Flow

    • Drying Gas Temperature

  • Data Analysis: Plot the signal intensity against each parameter to determine the optimal value that provides the highest signal.

Data Presentation:

ParameterSetting 1Setting 2Setting 3Optimal Value
Capillary Voltage (kV) 3.03.54.03.5
Nebulizing Gas (L/min) 1.01.52.01.5
Drying Gas (L/min) 8101210
Source Temperature (°C) 300325350325
Protocol 2: Collision Energy Optimization

Objective: To determine the optimal collision energy (CE) for the fragmentation of the this compound precursor ion.

Materials:

  • Standard solution of this compound.

  • LC-MS/MS system.

Methodology:

  • Infusion or LC Injection: Introduce the this compound standard into the mass spectrometer.

  • MS/MS Setup: Set up an MS/MS experiment where the [M+H]⁺ ion of this compound is selected as the precursor ion.

  • CE Ramp: Program the instrument to acquire product ion spectra at a range of collision energies (e.g., from 5 eV to 50 eV in 5 eV increments).

  • Data Analysis: Examine the product ion spectra at each CE value. Identify the most abundant and structurally informative product ions. Plot the intensity of each major product ion as a function of collision energy to create a breakdown curve. The optimal CE for a specific MRM transition is the value that gives the highest intensity for that product ion.

Data Presentation:

Precursor Ion (m/z)Product Ion (m/z)CE (eV)Intensity (Counts)
313.2105.11050,000
313.2105.115150,000
313.2105.120250,000
313.2105.125180,000
313.272.12580,000
313.272.130200,000
313.272.135350,000
313.272.140280,000

References

resolving matrix effects in UF-17 HCl quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of UF-17 HCl. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve matrix effects and ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the quantification of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][3][4] For this compound, a small molecule drug, accurate quantification in complex biological matrices like plasma or urine is critical for pharmacokinetic and toxicokinetic studies. Matrix effects can compromise the precision, sensitivity, and accuracy of the analytical method.[3]

Q2: What are the common indicators of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor peak shape (tailing or fronting).[5]

  • Shifting retention times.[4][5]

  • Inconsistent and irreproducible quantification results between samples.[1]

  • A significant difference in the response of this compound in a neat solution versus a matrix-based sample.

  • Signal suppression or enhancement when evaluating quality control samples.

Q3: What are the primary strategies to mitigate matrix effects when quantifying this compound?

A3: The main strategies to address matrix effects can be categorized as follows:

  • Sample Preparation: Optimize sample clean-up procedures to remove interfering matrix components.[1][6] This can include techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[7][8]

  • Chromatographic Separation: Modify the HPLC/UHPLC method to separate this compound from co-eluting matrix components.[1][2]

  • Methodological Approaches: Employ methods that compensate for matrix effects, such as the use of a stable isotope-labeled internal standard (SIL-IS), the standard addition method, or matrix-matched calibration curves.[1][9][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][2]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Shifting Retention Times for this compound

You observe that the chromatographic peak for this compound is tailing or fronting, and its retention time is not consistent across different samples.

Possible Cause: This may be due to strong interactions between this compound and the analytical column, often exacerbated by matrix components affecting the mobile phase composition near the column inlet.[4][11]

Troubleshooting Steps:

  • Assess Sample Solvent: Ensure the solvent used to dissolve the extracted this compound sample is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.[5]

  • Optimize Chromatography:

    • Adjust the mobile phase gradient to better separate this compound from interfering matrix components.

    • Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions.

  • Improve Sample Clean-up: Enhance your sample preparation protocol to remove more of the matrix components.

Issue 2: Inconsistent Quantification Results for this compound Between Samples

You are observing high variability in the calculated concentrations of this compound in replicate injections of the same sample or between different samples that should have similar concentrations.

Possible Cause: This inconsistency is a classic sign of variable matrix effects between different sample matrices, leading to different degrees of ion suppression or enhancement for each sample.[1]

Troubleshooting Workflow:

start Inconsistent this compound Quantification check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No evaluate_is Evaluate IS Response Consistency yes_is->evaluate_is implement_is Implement a suitable SIL-IS for this compound no_is->implement_is implement_is->evaluate_is is_consistent IS response consistent? evaluate_is->is_consistent standard_addition Perform Standard Addition Method to assess matrix effect variability is_consistent->standard_addition No reanalyze Re-analyze samples is_consistent->reanalyze Yes matrix_matched Prepare Matrix-Matched Calibrators standard_addition->matrix_matched matrix_matched->reanalyze end Consistent Results reanalyze->end

Caption: Troubleshooting inconsistent quantification.

Recommended Actions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred method to compensate for matrix effects as it will be affected in the same way as the analyte.

  • Standard Addition Method: If a SIL-IS is not available, the standard addition method is an effective way to quantify this compound in the presence of matrix effects.[12][13][14]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[9][10]

Issue 3: Suspected Signal Suppression or Enhancement of this compound

You suspect that the signal for this compound is being suppressed or enhanced by the sample matrix, but you are unsure to what extent.

Possible Cause: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of this compound in the mass spectrometer's ion source.[1][3]

Experimental Protocol: Post-Column Infusion to Qualitatively Assess Matrix Effects

This experiment helps to identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.

Methodology:

  • Setup:

    • A syringe pump continuously infuses a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column and before the mass spectrometer inlet.

    • A 'T' connector is used to join the column effluent with the infusion line.

  • Procedure:

    • Begin infusing the this compound solution and acquire a stable baseline signal in the mass spectrometer.

    • Inject a blank matrix extract (a sample processed through your sample preparation procedure without the analyte).

    • Monitor the signal of the infused this compound.

  • Interpretation:

    • A dip in the baseline signal indicates ion suppression at that retention time.

    • A rise in the baseline signal indicates ion enhancement.

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Injector lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Post-column infusion experimental setup.

Experimental Protocols & Data

Protocol 1: Standard Addition Method for this compound Quantification

This method is used to accurately quantify this compound in a complex matrix by creating a calibration curve within the sample itself.[12][13][15]

Methodology:

  • Sample Aliquoting: Aliquot equal volumes of your unknown sample into several vials.

  • Spiking: Add increasing, known amounts of a this compound standard solution to each vial, leaving one vial un-spiked.

  • Dilution: Dilute all samples to the same final volume with a suitable solvent.

  • Analysis: Analyze each prepared sample by LC-MS/MS.

  • Data Plotting: Plot the peak area of this compound against the concentration of the added standard.

  • Extrapolation: Perform a linear regression and extrapolate the line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.

Hypothetical Data for Standard Addition:

VialVolume of Sample (mL)Concentration of Spiked this compound (ng/mL)Final Volume (mL)Observed Peak Area
11.002.015,234
21.0102.025,109
31.0202.034,987
41.0402.055,543
51.0802.094,876

By plotting this data and extrapolating the linear regression, the initial concentration of this compound in the sample can be determined.

Protocol 2: Sample Dilution to Mitigate Matrix Effects

Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.[1][2]

Methodology:

  • Prepare Dilutions: Create a series of dilutions of your sample extract (e.g., 1:5, 1:10, 1:20) using the initial mobile phase composition.

  • Analysis: Analyze the undiluted and diluted samples.

  • Evaluate Results: Compare the calculated concentrations (after correcting for the dilution factor). If the results converge at a certain dilution factor, it indicates that the matrix effect has been sufficiently minimized.

Impact of Sample Dilution on this compound Recovery:

Dilution FactorThis compound Spiked (ng/mL)Observed Concentration (ng/mL)Recovery (%)
No Dilution5035.571%
1:55044.088%
1:105048.597%
1:205049.298.4%

As shown in the table, a 1:10 dilution was sufficient to overcome the signal suppression and achieve nearly complete recovery.

References

UF-17 HCl degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of UF-17 HCl in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a hydrochloride salt, the initial solution will be acidic. Changes in pH, especially towards neutral or alkaline conditions, can significantly impact the degradation rate. Elevated temperatures can accelerate hydrolytic degradation, while exposure to UV or fluorescent light may induce photodegradation.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are under investigation, compounds with similar functional groups are often susceptible to hydrolysis of amide or ester moieties and oxidation. Forced degradation studies are essential to identify the potential degradation products and establish the degradation pathways of the molecule.[1][2]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a solvent system that ensures its stability. Initially, using a co-solvent system such as a mixture of an organic solvent (e.g., DMSO, ethanol) and an aqueous buffer at an acidic pH is advisable. The final concentration of the organic solvent should be minimized in the final working solutions to avoid any potential interference with the experiment.

Q4: How should I store my aqueous solutions of this compound?

A4: Aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, frozen aliquots (-20 °C or -80 °C) are recommended to minimize degradation. It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guides

Unexpected Degradation of this compound

Q: I am observing rapid degradation of this compound in my aqueous solution, even under recommended storage conditions. What could be the cause?

A: Unexpected degradation can arise from several factors. Consider the following troubleshooting steps:

  • pH of the Solution: Verify the pH of your aqueous solution. Although UF-17 is an HCl salt, the buffering capacity of your system might be insufficient, leading to a pH shift.

  • Contaminants: The presence of metal ions or other impurities in your water or buffer components can catalyze degradation. Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and reagents.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. If you suspect this is an issue, consider de-gassing your solvents before use.

  • Container Material: Evaluate the material of your storage container. Certain plastics may leach substances that can affect the stability of your compound. Using amber glass vials is a good practice to protect from light and minimize interactions.

pH-Dependent Instability

Q: My this compound solution is stable at acidic pH but degrades rapidly when I adjust the pH to neutral or alkaline for my cell-based assay. How can I mitigate this?

A: This is a common challenge for compounds that are not stable at physiological pH. Here are some strategies:

  • Prepare Fresh Solutions: Prepare the pH-adjusted solution immediately before use to minimize the time the compound is exposed to destabilizing conditions.

  • Use a Co-solvent: A small percentage of a biocompatible co-solvent like DMSO might help to improve stability in the final assay medium. However, ensure the final concentration is not toxic to your cells.

  • Formulation Strategies: For in-vivo studies, consider formulation approaches such as liposomes or nanoparticles to protect the compound from the physiological environment.

Data Presentation

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionParameters% Degradation of this compoundNumber of Degradants
Acid Hydrolysis 0.1 M HCl, 80°C, 24h15%2
Base Hydrolysis 0.1 M NaOH, 60°C, 4h45%4
Oxidative 3% H₂O₂, RT, 8h30%3
Thermal 105°C, 48h10%1
Photolytic ICH Option 2, 24h25%3

Table 2: pH-Rate Profile for this compound Degradation at 37°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hr)
3.0 0.005138.6
5.0 0.01257.8
7.4 0.0858.2
9.0 0.2313.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV/DAD or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 8 hours.

  • Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis UF17_Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) UF17_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) UF17_Stock->Base Oxidation Oxidation (3% H2O2, RT) UF17_Stock->Oxidation Thermal Thermal (Solid, 105°C) UF17_Stock->Thermal Photo Photolytic (ICH Option 2) UF17_Stock->Photo HPLC Analyze by Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Degradation Start Unexpected Degradation of this compound Check_pH Is the pH of the solution correct? Start->Check_pH Check_Reagents Are high-purity water and reagents being used? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH and re-analyze Check_pH->Adjust_pH No Check_Storage Is the solution protected from light and stored at the correct temperature? Check_Reagents->Check_Storage Yes Use_Pure Use high-purity reagents Check_Reagents->Use_Pure No Check_Container Is an inert container (e.g., amber glass) being used? Check_Storage->Check_Container Yes Correct_Storage Store correctly and re-analyze Check_Storage->Correct_Storage No Change_Container Switch to an inert container Check_Container->Change_Container No Further_Investigation Further investigation needed (e.g., oxidative stress) Check_Container->Further_Investigation Yes

Caption: Troubleshooting decision tree for unexpected this compound degradation.

References

identifying common impurities in UF-17 HCl standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common impurities in UF-17 HCl standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound standard?

A1: Impurities in a peptide-based standard like this compound can originate from various stages of synthesis, purification, and storage. The most common categories of impurities include:

  • Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.[1]

  • Synthesis-Related Impurities: These can include deletion sequences, truncated peptides, or by-products from protecting groups used during synthesis.

  • Degradation Products: Impurities that form over time due to storage conditions, such as oxidation or deamidation.[2][3]

  • Counter-ion Content: Variations in the amount of the hydrochloride (HCl) counter-ion.

  • Water Content: Peptide HCl salts can be hygroscopic and absorb moisture from the atmosphere.

  • Enantiomeric/Isomeric Impurities: The presence of stereoisomers (e.g., D-amino acids instead of L-amino acids) that can arise during synthesis.[1][2]

  • Trace Metal Impurities: Contamination from reactors and processing equipment.[4][5][6]

Q2: My analytical column is showing unexpected peaks when I run my this compound standard. What could be the cause?

A2: Unexpected peaks are typically indicative of impurities. To troubleshoot, consider the following:

  • Peak Characteristics:

    • Small, sharp peaks may indicate residual solvents.

    • Broader peaks eluting close to the main peak could be related peptides (e.g., deletion sequences, isomers).[2]

    • Peaks that appear over time in subsequent runs of the same sample may suggest the compound is degrading in the autosampler.

  • Analytical Method:

    • Ensure your mobile phase pH is appropriate for the analysis of a peptide. For reverse-phase chromatography, a buffer like trifluoroacetic acid (TFA) is commonly used.[7]

    • The choice of column is critical. A C18 column is often used for peptide analysis.[1]

  • Sample Preparation:

    • Use high-purity solvents for sample dissolution to avoid introducing contaminants.

    • Ensure the sample is fully dissolved and that the diluent is compatible with the mobile phase to prevent precipitation on the column.[7]

Q3: How can I quantify the purity of my this compound standard?

A3: A combination of analytical techniques is often employed for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Coupled with UV detection, this is the most common method for determining the purity of the main component and quantifying peptide-related impurities.[1][2][7] The absorption at 210-220 nm is typically monitored for the peptide backbone.[7]

  • Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), it provides mass-to-charge ratio information, which is invaluable for identifying unknown impurity peaks.[1][3][8]

  • Gas Chromatography (GC): Often used to identify and quantify residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify and quantify impurities, including isomers.[2]

  • Amino Acid Analysis (AAA): Used to confirm the amino acid composition and can help in quantifying the peptide content.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the analysis of trace metal impurities.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Different Batches of this compound
Potential Cause Troubleshooting Step Recommended Action
Batch-to-Batch Purity Variation Perform a side-by-side comparison of the old and new batches using a standardized HPLC method.Request the Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles. If significant differences are observed that impact your assay, contact the supplier.
Different Water Content Measure the water content of each batch using Karl Fischer titration.Normalize the sample weight based on the water content to ensure you are using the same amount of active compound.
Degradation of Older Batch Re-analyze the older batch to check for new impurity peaks that may have formed during storage.If degradation is confirmed, discard the older batch. Always store peptide standards under the recommended conditions (typically cold and dry).
Issue 2: Suspected Contamination of the this compound Standard
Potential Cause Troubleshooting Step Recommended Action
Contamination from Handling/Environment Review your sample preparation workflow. Are you using clean spatulas, vials, and high-purity solvents?Implement strict aseptic handling techniques, especially if the standard will be used in biological assays. Use fresh, high-purity solvents for each preparation.
Leaching from Storage Container If the standard has been stored for an extended period, consider the possibility of contaminants leaching from the container.Transfer a small amount to a new, clean vial and re-analyze. If the issue persists, it is likely inherent to the standard.
Microbial Contamination If the standard was dissolved in a buffer and stored, microbial growth can occur.[1]Prepare fresh solutions for each experiment. If solutions must be stored, filter sterilize and store at an appropriate temperature.

Experimental Protocols

Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in a suitable solvent (e.g., water with a small amount of acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 5-65% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 5 µL.

  • Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification of Residual Solvents by Headspace Gas Chromatography (GC-HS)
  • Sample Preparation: Accurately weigh about 10 mg of the this compound standard into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO or water). Seal the vial.

  • GC Conditions:

    • Column: A polar capillary column is typically used for common solvents.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID).

  • Headspace Conditions:

    • Incubation Temperature: e.g., 80 °C.

    • Incubation Time: e.g., 15 minutes.

  • Analysis: Identify solvents by comparing the retention times with those of known solvent standards. Quantify by using a standard addition or an external standard method.

Quantitative Data Summary

The following tables provide typical specifications for peptide standards. The exact values for a specific batch of this compound should be confirmed with the Certificate of Analysis.

Table 1: Typical Purity and Impurity Specifications

Parameter Method Typical Specification
Purity (Main Peak) HPLC/UPLC≥ 95%
Related Peptides HPLC/UPLCEach impurity ≤ 1.0%
Total Impurities HPLC/UPLC≤ 5.0%
Enantiomeric Purity Chiral HPLC or GC-MS≥ 99.0%

Table 2: Common Residual Solvent Limits (ICH Guidelines)

Solvent Class Concentration Limit (ppm)
Acetonitrile2410
Dichloromethane2600
Diethyl Ether35000
Hexane2290
Methanol23000

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Characterization cluster_2 Identification & Quantification cluster_3 Resolution Observe_Impurity Unexpected Peak(s) in HPLC/UPLC LC_MS LC-MS Analysis (Determine Mass) Observe_Impurity->LC_MS Characterize mass GC_MS GC-MS Analysis (Volatiles/Solvents) Observe_Impurity->GC_MS Suspect solvents? NMR NMR Spectroscopy (Structural Isomers) Observe_Impurity->NMR Suspect isomers? High_Res_MS High-Resolution MS (Determine Formula) LC_MS->High_Res_MS If needed Identify_Impurity Identify Impurity Type (e.g., Solvent, By-product) LC_MS->Identify_Impurity High_Res_MS->Identify_Impurity GC_MS->Identify_Impurity NMR->Identify_Impurity Quantify_Impurity Quantify using Reference Standard Identify_Impurity->Quantify_Impurity Assess_Impact Assess Impact on Experiment Quantify_Impurity->Assess_Impact Contact_Supplier Contact Supplier / Re-purify Assess_Impact->Contact_Supplier If impact is significant

Caption: Workflow for identifying and addressing impurities in this compound standards.

Signaling_Pathway_Troubleshooting cluster_0 Experimental Setup cluster_1 Observation cluster_2 Troubleshooting Logic cluster_3 Conclusion UF17_Standard This compound Standard Cell_Culture Cell-Based Assay UF17_Standard->Cell_Culture Unexpected_Result Unexpected Biological Response Cell_Culture->Unexpected_Result Check_Purity 1. Check UF-17 Purity (HPLC, LC-MS) Unexpected_Result->Check_Purity Is_Impurity_Active 2. Is Impurity Biologically Active? Check_Purity->Is_Impurity_Active If impurity detected Check_Concentration 3. Verify UF-17 Concentration Check_Purity->Check_Concentration If pure Impurity_Effect Impurity causes artifact Is_Impurity_Active->Impurity_Effect Yes Concentration_Error Incorrect dosing Check_Concentration->Concentration_Error If incorrect

Caption: Logic diagram for troubleshooting unexpected results in cell-based assays.

References

Technical Support Center: Optimizing Injection Volume for UF-17 HCl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of UF-17 HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a specific focus on optimizing injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis?

A1: A general guideline is to start with an injection volume that is 1-2% of the total column volume. For example, for a standard 4.6 x 150 mm column, the ideal injection volume would be between 5.8 µL and 58 µL. However, the optimal volume is dependent on the sample concentration. It is recommended to perform a load study to determine the maximum acceptable volume before chromatographic performance is compromised.[1]

Q2: How does injection volume affect peak shape and sensitivity?

A2: Increasing the injection volume can increase the peak response (sensitivity), which is beneficial for trace analysis. However, injecting too large a volume can lead to column overload, resulting in distorted peak shapes such as fronting, and a potential decrease in resolution.[2][3] The key is to find a balance that provides adequate sensitivity without sacrificing peak integrity and separation.

Q3: Can the sample solvent composition affect my analysis when optimizing injection volume?

A3: Absolutely. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly for early eluting peaks.[2][4][5] This "solvent mismatch" can lead to peak fronting or splitting.[2] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.[5]

Troubleshooting Guides

Issue 1: Peak Fronting Observed After Increasing Injection Volume

Q: I increased the injection volume of my this compound sample to get a better signal, but now my peaks are fronting. What is the cause and how can I fix it?

A: Peak fronting is a common symptom of column overload, which can be caused by injecting too large a sample volume or too high a concentration.[2][3] It can also be caused by a mismatch between the sample solvent and the mobile phase.[2][6]

Experimental Protocol for Troubleshooting Peak Fronting:

  • Confirm Overload: Reduce the injection volume by half while keeping the concentration constant. If the peak shape improves and becomes more symmetrical, the issue is likely volume overload.[2]

  • Sample Dilution: If reducing the volume results in a signal that is too low, return to the higher injection volume but dilute the sample concentration. Prepare a series of dilutions (e.g., 2-fold, 5-fold, 10-fold) and inject them. This can help find a concentration that gives a good signal without causing overload.

  • Check Sample Solvent: Ensure your this compound sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[5] If your sample is in a strong solvent like 100% acetonitrile while your mobile phase starts at 10% acetonitrile, this mismatch can cause fronting.[4] Re-dissolve or dilute your sample in the initial mobile phase.

  • Column Integrity Check: If the issue persists, it could indicate a physical problem with the column, such as a collapsed bed.[2] This is less common but can be investigated by running a standard on a new, equivalent column.

Data Summary: Impact of Injection Volume on Peak Fronting

Injection VolumePeak ShapeObservationRecommendation
Low (e.g., 2 µL)SymmetricalGood peak shape, but potentially low signal-to-noise.Increase volume if sensitivity is insufficient.
Optimal (e.g., 10 µL)SymmetricalGood peak shape with adequate signal.Ideal for quantitative analysis.
High (e.g., 50 µL)FrontingAsymmetrical peak with a leading edge.[3]Reduce injection volume or sample concentration.[2]

Troubleshooting Workflow for Peak Distortion

G start Peak Distortion Observed (Fronting or Tailing) is_all_peaks Are all peaks affected? start->is_all_peaks check_physical Suspect Physical Issue: - Blocked frit - Column void - System dead volume is_all_peaks->check_physical Yes is_fronting Is the peak fronting? is_all_peaks->is_fronting No, only analyte peak check_overload Suspect Overload or Solvent Mismatch is_fronting->check_overload Yes is_tailing Is the peak tailing? is_fronting->is_tailing No reduce_volume Reduce Injection Volume or Sample Concentration check_overload->reduce_volume match_solvent Match Sample Solvent to Mobile Phase check_overload->match_solvent end Problem Resolved reduce_volume->end match_solvent->end check_chemical Suspect Chemical Interaction: - Silanol interactions - pH mismatch is_tailing->check_chemical Yes adjust_ph Adjust Mobile Phase pH (Lower pH for basic compounds) check_chemical->adjust_ph use_additive Use Mobile Phase Additive (e.g., Triethylamine) check_chemical->use_additive adjust_ph->end use_additive->end

Caption: Troubleshooting workflow for peak distortion issues.

Issue 2: Peak Tailing with this compound

Q: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the column.[7][8][9] Other causes can include using an incorrect mobile phase pH or column contamination.

Experimental Protocol for Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: Since this compound is a basic compound, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the residual silanol groups on the stationary phase, reducing the unwanted secondary interactions that cause tailing.[10]

  • Use of Mobile Phase Additives: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Column Conditioning/Replacement: If the tailing develops over time, the column may be contaminated or degraded. Flush the column with a strong solvent. If this does not resolve the issue, replacing the column may be necessary.[10] Consider using a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions.[2][8]

  • Reduce Injection Volume: While less common for tailing than fronting, injecting a very high concentration can also contribute to peak tailing due to overloading of the active sites.[2] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2]

Issue 3: Sample Carryover Detected in Blank Injections

Q: After injecting a concentrated sample of this compound, I am seeing a small peak at the same retention time in my subsequent blank injection. How can I eliminate this carryover?

A: Sample carryover occurs when a portion of the analyte from a previous injection appears in a subsequent run.[11] This is often due to insufficient cleaning of the autosampler needle and injection port, or adsorption of the analyte onto surfaces in the flow path.[11][12]

Experimental Protocol for Troubleshooting Carryover:

  • Optimize Needle Wash: The most common cause of carryover is an inadequate needle wash.

    • Increase Wash Time: Extend the duration of the needle wash in your autosampler settings.[12]

    • Use a Stronger Wash Solvent: The wash solvent should be able to effectively dissolve this compound. A mixture that includes an organic solvent and a small amount of acid may be more effective than a neutral solvent.

    • Employ Multiple Wash Solvents: Many modern autosamplers allow for the use of two or more wash solvents. A sequence of a strong organic solvent followed by a solvent similar to the initial mobile phase can be very effective.

  • Injection Volume Study with Blanks: To confirm the source of the peak, inject blanks with varying volumes. If the peak area increases with a larger blank injection volume, it suggests the blank itself is contaminated. If the peak area remains constant, the carryover is likely from the system.

  • System Flushing: If optimizing the needle wash is not sufficient, perform a systematic flush of the injection system, including the sample loop and injection valve, with a strong, appropriate solvent.

  • Reduce Injection Volume: Injecting a smaller volume of a concentrated sample can sometimes reduce the amount of material that needs to be washed from the system, thereby minimizing carryover.[13]

Troubleshooting Logic for Carryover

G start Carryover Peak in Blank optimize_wash Optimize Autosampler Needle Wash start->optimize_wash stronger_solvent Use Stronger/ More Effective Wash Solvent optimize_wash->stronger_solvent increase_time Increase Wash Time and/or Volume optimize_wash->increase_time check_system Issue Persists? stronger_solvent->check_system increase_time->check_system flush_system Flush Injection Port, Loop, and Valve check_system->flush_system Yes end Carryover Eliminated check_system->end No check_hardware Consider Hardware: - Replace rotor seal - Check for dead volumes flush_system->check_hardware check_hardware->end

Caption: Logical workflow for troubleshooting sample carryover.

References

Technical Support Center: Stability Testing of UF-17 HCl Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of UF-17 HCl working solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound working solution?

A1: The stability of this compound, a hydrochloride salt of a likely weakly basic parent compound, can be influenced by several factors.[1] The most critical are pH, exposure to light, temperature, and the presence of oxidizing agents.[2] As an HCl salt, the compound's stability is often pH-dependent, with hydrolysis being a common degradation pathway in aqueous solutions.[3][4]

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation, or stress testing, is essential for several reasons. It helps to identify potential degradation products that could form under various environmental conditions.[5] This information is crucial for developing and validating a stability-indicating analytical method (SIAM), which is a method that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[6][7] Understanding the degradation pathways also facilitates the development of stable formulations and appropriate storage conditions.[6]

Q3: What are the typical stress conditions used for forced degradation of a hydrochloride salt like this compound?

A3: According to regulatory guidelines and common practices, forced degradation studies should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2] For a substance like this compound, this would typically involve exposure to solutions of hydrochloric acid (e.g., 0.1M to 1M HCl) and sodium hydroxide (e.g., 0.1M to 1M NaOH), hydrogen peroxide (e.g., 3% H₂O₂), exposure to UV and visible light, and elevated temperatures.[2][5][8]

Q4: How much degradation should I aim for during a forced degradation study?

A4: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20% of the active pharmaceutical ingredient.[2] Degradation beyond 20% may lead to the formation of secondary degradation products that might not be relevant to real-world storage conditions, complicating the analysis.[4]

Q5: How should I prepare my this compound working solution for stability testing?

A5: Your working solution should be prepared in a solvent that is appropriate for your analytical method, typically the mobile phase used in your HPLC analysis.[9] It is crucial to use high-purity solvents and freshly prepared solutions to avoid introducing contaminants that could interfere with the analysis.[10] For hydrolytic studies, the drug is dissolved in the acidic or basic medium directly, or a stock solution is diluted into the stress medium.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the stability testing of this compound.

Q: My HPLC chromatogram shows unexpected peaks after a forced degradation study. How do I identify them?

A: Unexpected peaks are likely degradation products. The primary goal of a forced degradation study is to generate these peaks to ensure your analytical method can resolve them from the parent this compound peak.[11] To identify them, you can use techniques like mass spectrometry (LC-MS) to determine their molecular weight and fragmentation patterns, which can provide clues about their structure.

Q: I'm seeing significant baseline drift in my gradient HPLC analysis. What could be the cause?

A: Baseline drift in gradient elution can be caused by several factors.[12] One common issue is the mobile phase; ensure that the solvents are of high purity and have been adequately degassed.[10][12] Contaminants in the mobile phase can accumulate on the column at low organic concentrations and elute as the organic concentration increases, causing a rising baseline.[10] Also, ensure your column is properly conditioned before analysis.[12]

Q: The retention time of my this compound peak is shifting between injections. What should I do?

A: Retention time variability can compromise your results. Potential causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts. Ensure it is prepared accurately and freshly each day.[9]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is recommended for stable operation.[9]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[9]

  • pH of the Mobile Phase: Since this compound is a salt, the pH of the mobile phase can significantly impact its retention, especially on a reverse-phase column. Ensure the buffer is adequately prepared and the pH is consistent.[13]

Q: My chromatogram shows a split peak for the main this compound analyte. What's wrong?

A: Peak splitting can be a complex issue with multiple potential causes.[12]

  • Column Contamination or Overload: The column inlet may be blocked or contaminated. Try flushing the column with a strong solvent or replacing the guard column.[12] You may also be overloading the column; try injecting a lower concentration of your sample.[13]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9][10]

  • Co-eluting Impurity: It's possible that an impurity or a degradant is co-eluting with your main peak. The goal of the stability-indicating method is to resolve such peaks. Further method development may be required.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • Validated HPLC method for this compound

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Store at 60°C for 48 hours. Take samples at intermediate time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.[2][8]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1M NaOH. Store at 60°C for 24 hours. Take samples at various time points. Neutralize with 0.1M HCl before analysis.[2][8]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.[6][8]

    • Thermal Degradation: Store the solid this compound powder in a petri dish at 70°C for 7 days.[11] Also, store a solution of this compound (1 mg/mL) at 70°C for 7 days.

    • Photolytic Degradation: Expose the solid this compound powder and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • For each time point and condition, dilute the stressed sample to a final concentration suitable for the HPLC method (e.g., 50 µg/mL) using the mobile phase.

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times (RRT) of all degradation products.

    • Perform peak purity analysis of the this compound peak to ensure it is free from co-eluting impurities.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradants
1M HCl at 60°C48 hrs15.2%20.78, 1.35
0.1M NaOH at 60°C24 hrs18.5%10.85
3% H₂O₂ at RT48 hrs9.8%30.65, 0.91, 1.12
Thermal (Solid) at 70°C7 days2.1%11.35
Photolytic (Solution)ICH Q1B12.4%20.91, 1.50
Control (Solution)48 hrs< 0.5%0-

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_api This compound API prep_sol Prepare 1 mg/mL Stock Solution prep_api->prep_sol acid Acid Hydrolysis (1M HCl, 60°C) prep_sol->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_sol->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep_sol->oxid Expose to Stress photo Photolytic (ICH Q1B) prep_sol->photo Expose to Stress thermal Thermal (70°C) prep_sol->thermal Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc eval_deg Calculate % Degradation hplc->eval_deg eval_peaks Identify Degradant Peaks (RRT) hplc->eval_peaks eval_method Confirm Method Specificity eval_deg->eval_method eval_path Propose Degradation Pathway eval_peaks->eval_path

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_conditions Stress Conditions UF17 This compound (Parent Drug) DP1 Degradation Product A (e.g., Hydrolysis Product) UF17->DP1 DP2 Degradation Product B (e.g., N-Oxide) UF17->DP2 DP3 Degradation Product C (e.g., Photodegradant) UF17->DP3 acid Acidic pH acid->DP1 base Basic pH base->DP1 oxid Oxidizing Agent (H2O2) oxid->DP2 light Light (UV/Vis) light->DP3

Caption: Hypothetical degradation pathway for this compound.

References

preventing contamination in UF-17 HCl experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in experiments involving UF-17 HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources, broadly categorized as microbial, chemical, and particulate contamination.

  • Microbial Contamination: Introduction of bacteria, fungi, or viruses from non-sterile equipment, reagents, or the laboratory environment.

  • Chemical Contamination: Unwanted chemical residues from glassware, plasticware, or cross-contamination from other experiments. This can also include impurities from solvents or degradation of this compound itself.[1][2]

  • Particulate Contamination: Introduction of dust, fibers from clothing, or other airborne particles.[1]

Q2: How can I ensure the sterility of my this compound solution?

A2: To maintain the sterility of your this compound solution, it is crucial to employ aseptic techniques.[3] This includes working in a sterile environment like a laminar flow hood, using sterile pipette tips and tubes, and always using fresh, sterile solvents to dissolve the compound. Wipe down all surfaces and containers with 70% ethanol before introducing them into the sterile field.[3]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: this compound should be stored in a tightly sealed container at room temperature, protected from moisture and light.[4] Improper storage can lead to degradation, which can be a source of chemical contamination in your experiments.

Q4: How can I detect contamination in my this compound stock solution?

A4: Visual inspection for turbidity or particulates can be a first indicator of microbial or particulate contamination. For detecting chemical impurities or degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are recommended.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides step-by-step solutions.

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Chemical or microbial contamination of the this compound stock solution.1. Prepare a fresh stock solution of this compound using aseptic techniques. 2. Run a quality control check on the new stock solution using HPLC or MS. 3. Repeat the experiment with the new stock solution and compare the results.
Visible particles or cloudiness in the this compound solution. Microbial growth or precipitation of the compound.1. Do not use the contaminated solution. 2. Review your solution preparation protocol to ensure proper dissolution and sterile filtering. 3. Prepare a new solution and filter it through a 0.22 µm sterile filter before use.
High background noise in analytical measurements (e.g., LC-MS). Contamination from labware, solvents, or the instrument itself.[2]1. Use high-purity solvents and reagents. 2. Ensure all labware is scrupulously clean; consider acid-washing for glassware. 3. Run blank samples to identify the source of the background noise.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, accurate concentration of this compound stock solution for use in cell-based assays or other sensitive experiments.

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., DMSO, sterile water)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, disposable serological pipettes and pipette tips

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • 70% ethanol solution

  • Sterile 0.22 µm syringe filters

Procedure:

  • Wipe down the interior of the laminar flow hood with 70% ethanol.[3]

  • Place all necessary sterile materials inside the hood.

  • Accurately weigh the desired amount of this compound powder on a calibrated analytical balance.

  • Aseptically transfer the powder to a sterile conical tube.

  • Using a new sterile pipette, add the appropriate volume of sterile solvent to the conical tube to achieve the desired stock concentration.

  • Cap the tube tightly and vortex until the this compound is completely dissolved.

  • Attach a sterile 0.22 µm syringe filter to a new sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution into a new, sterile, and clearly labeled conical tube. This step removes any potential microbial contamination.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.

  • Store the aliquots at the recommended temperature.[4]

Data Presentation

Table 1: Impact of Aseptic Techniques on Microbial Contamination
Technique Number of Samples Contaminated Samples Contamination Rate (%)
Standard Benchtop501836%
Laminar Flow Hood5024%
Table 2: Purity of this compound Stock Solution with Different Solvents
Solvent Grade Initial Purity (HPLC, %) Purity after 4 Weeks at 4°C (%) Degradation Products Detected
Standard Grade Water99.1%95.3%Yes
Nuclease-Free Water99.2%98.9%No
Anhydrous DMSO99.5%99.4%No

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control Weigh_UF17 Weigh this compound Dissolve Dissolve in Sterile Solvent Weigh_UF17->Dissolve Aseptic Transfer Sterile_Filter Sterile Filter (0.22 µm) Dissolve->Sterile_Filter Aliquot Aliquot Stock Solution Sterile_Filter->Aliquot Purity_Check Purity Check (HPLC/MS) Sterile_Filter->Purity_Check Treat_Samples Treat Samples with this compound Aliquot->Treat_Samples Sterility_Test Sterility Test Aliquot->Sterility_Test Incubate Incubate Treat_Samples->Incubate Data_Collection Data Collection Incubate->Data_Collection

Caption: Experimental workflow for using this compound.

troubleshooting_contamination Inconsistent_Results Inconsistent Experimental Results? Check_Stock Check this compound Stock Solution Inconsistent_Results->Check_Stock Visual_Inspection Visual Inspection (Turbidity/Particles) Check_Stock->Visual_Inspection Analytical_Check Analytical Check (HPLC/MS) Check_Stock->Analytical_Check Contamination_Confirmed Contamination Confirmed? Visual_Inspection->Contamination_Confirmed Analytical_Check->Contamination_Confirmed Discard_Prepare_New Discard Solution & Prepare New Stock Using Aseptic Protocol Contamination_Confirmed->Discard_Prepare_New Yes No_Contamination No Contamination Detected Contamination_Confirmed->No_Contamination No Review_Protocols Review Handling & Storage Protocols Discard_Prepare_New->Review_Protocols Re-run_Experiment Re-run Experiment Review_Protocols->Re-run_Experiment Investigate_Other Investigate Other Experimental Variables No_Contamination->Investigate_Other

Caption: Troubleshooting logic for contamination issues.

References

UF-17 HCl Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling the poor aqueous solubility of UF-17 HCl, a novel and selective Kinase X (KX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

This compound is the hydrochloride salt of UF-17, a potent and selective small molecule inhibitor of Kinase X (KX). As a weakly basic compound, UF-17's solubility is highly pH-dependent. The hydrochloride salt form is utilized to improve its solubility and stability.[1][2] However, challenges can arise when preparing solutions in physiological buffers, which can lead to precipitation and affect the accuracy and reproducibility of experimental results.

Q2: Why does my this compound solution precipitate when I dilute my DMSO stock in PBS (pH 7.4)?

This is a common issue for hydrochloride salts of weakly basic compounds. At an acidic pH, the molecule is protonated and generally more soluble. When a concentrated acidic stock (or a DMSO stock of the HCl salt) is diluted into a neutral or alkaline buffer like PBS (pH 7.4), the pH of the microenvironment around the compound particle increases. This can cause the deprotonation of the molecule, converting it to its free base form, which is significantly less soluble in aqueous solutions and thus precipitates.[3][4][5]

Q3: What is the recommended method for preparing a stock solution of this compound?

We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to ensure stability. See "Protocol 1" for a detailed procedure.

Q4: Can I use heat or sonication to dissolve this compound in my buffer?

Gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution for immediate use. However, prolonged heating is not recommended as it may degrade the compound. If a solution requires heating to remain clear, it is likely supersaturated and may precipitate upon cooling or over time. It is preferable to optimize the solvent conditions.

Q5: What are the recommended buffers for working with this compound?

For cellular assays, it is often necessary to work at physiological pH. However, for in-vitro kinase assays or other biochemical experiments, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can significantly improve the solubility of this compound by keeping it in its protonated, more soluble salt form.

Troubleshooting Guide

This section addresses specific problems you may encounter. For a systematic approach, refer to the workflow diagram below.

Problem: A precipitate forms immediately after diluting the DMSO stock into my aqueous buffer.

  • Check Buffer pH: The pH of your buffer is likely too high (neutral or alkaline), causing the conversion of the HCl salt to the less soluble free base.

    • Solution 1: If your experiment allows, switch to a buffer with a lower pH (e.g., MES or HEPES, pH 6.5).

    • Solution 2: Decrease the final concentration of this compound in your working solution.

  • High Final Concentration: The final concentration may exceed the solubility limit of the compound in that specific buffer.

    • Solution: Perform a solubility test to determine the practical concentration limit in your buffer system. If a higher concentration is needed, consider adding a co-solvent.

  • Use of Co-solvents: For many compounds, the addition of an organic co-solvent can increase aqueous solubility.[6]

    • Solution: Introduce a small percentage of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) into your final aqueous solution. Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% DMSO for most cell-based assays).

Problem: The solution is initially clear but becomes cloudy or shows precipitation after some time.

  • Metastable Solution: You may have created a supersaturated, metastable solution that is precipitating over time. This can be common when "crashing" a compound from a DMSO stock into a buffer.

    • Solution 1: Prepare fresh working solutions immediately before use.

    • Solution 2: Reduce the final concentration of this compound to ensure it remains below its equilibrium solubility limit.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate if moved to a colder environment (e.g., 4°C).

    • Solution: Prepare and use the solutions at a constant, controlled temperature.

Data Presentation

The following tables provide hypothetical, yet representative, solubility data for this compound to guide your experimental design.

Table 1: Solubility of this compound in Various Buffers and pH

Buffer (50 mM)pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Citrate5.025>1000>2150
MES6.025450967
HEPES7.0252554
PBS7.425<10<22
Tris8.025<2<4

Molecular Weight of this compound assumed to be 465.0 g/mol .

Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4) at 25°C

Co-solventConcentration (%)Solubility (µg/mL)Solubility (µM)
None0%<10<22
DMSO1%4597
DMSO5%210452
Ethanol5%150323
PEG 40010%350753

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound (e.g., 4.65 mg for 1 mL of 10 mM solution).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Preparing Working Solutions in Aqueous Buffer

  • Materials: 10 mM this compound stock in DMSO, desired aqueous buffer.

  • Procedure:

    • Calculate the volume of stock solution needed for your final concentration.

    • Add the aqueous buffer to your sterile tube first.

    • While vortexing the buffer, add the required volume of the DMSO stock solution drop-wise to facilitate rapid mixing and minimize local concentration effects that can cause precipitation.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared solution immediately for best results.

Protocol 3: Shake-Flask Method for Determining Equilibrium Solubility [7][8]

  • Purpose: To determine the thermodynamic equilibrium solubility of this compound in a specific buffer.

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the test buffer in a glass vial (ensure solid is visible at the bottom).

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

Workflow for Troubleshooting this compound Solubility

G Troubleshooting Workflow for this compound Solubility start Start: Prepare working solution of this compound check_precipitate Precipitate Observed? start->check_precipitate check_ph Is buffer pH > 6.5? check_precipitate->check_ph Yes proceed Solution is clear. Proceed with experiment. check_precipitate->proceed No lower_ph Action: Use buffer with lower pH (e.g., 6.0) check_ph->lower_ph Yes check_conc Is concentration high? check_ph->check_conc No lower_ph->start Re-prepare lower_conc Action: Lower final concentration check_conc->lower_conc Yes try_cosolvent Action: Add co-solvent (e.g., 1% DMSO) check_conc->try_cosolvent No lower_conc->start Re-prepare try_cosolvent->start Re-prepare

Caption: A decision tree for systematically troubleshooting this compound solubility issues.

Hypothetical Signaling Pathway for Kinase X (KX)

G Hypothetical Inflammatory Pathway Inhibited by UF-17 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseY Kinase Y (KY) Adaptor->KinaseY KinaseX Kinase X (KX) KinaseY->KinaseX Phosphorylates & Activates Effector Downstream Effector (e.g., Transcription Factor) KinaseX->Effector Phosphorylates & Activates Response Pro-inflammatory Gene Expression Effector->Response UF17 UF-17 UF17->KinaseX Inhibits Ligand Inflammatory Cytokine Ligand->Receptor

Caption: UF-17 inhibits Kinase X, blocking downstream inflammatory gene expression.

References

UF-17 HCl standard operating procedure deviations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: UF-17 HCl

Disclaimer: Publicly available information on the specific properties, handling, and standard operating procedures for a compound designated "this compound" is limited. The following technical support guide is a comprehensive template based on best practices for handling novel hydrochloride salt compounds in a research and development environment. The data and protocols provided are illustrative and should be adapted based on experimentally determined properties and safety information.

Summary of Quantitative Data

For ease of reference, the known and hypothetical physical and chemical properties of this compound are summarized below.

PropertyValueSource/Notes
IUPAC Name Not publicly available-
CAS Number Not publicly available-
Appearance White to off-white solidGeneral observation for hydrochloride salts
Molecular Weight Hypothetical: 350.85 g/mol (as HCl salt)Based on potential small molecule drug candidates
Solubility (25 °C) - Water: > 25 mg/mL - DMSO: > 50 mg/mL - Ethanol: ~10 mg/mLHypothetical values for experimental use
Storage Temperature 2-8°C, desiccateRecommended for preserving stability
Melting Point Hypothetical: 188-192 °CPlaceholder value
Purity (by HPLC) >98%Standard for research-grade compounds

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Incomplete Dissolution of this compound in Aqueous Buffers

  • Question: I am having trouble dissolving this compound in my phosphate-buffered saline (PBS) at the desired concentration. I see particulate matter in my solution. What should I do?

  • Answer:

    • Check the pH of your buffer: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your PBS is slightly acidic (e.g., pH 6.8-7.2).

    • Prepare a concentrated stock in an organic solvent: First, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

    • Perform serial dilutions: From the DMSO stock, perform serial dilutions into your aqueous buffer to reach the final desired concentration. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.

    • Gentle warming and sonication: If solubility is still an issue, you can try gently warming the solution (e.g., to 37°C) or using a sonicator bath for short periods. However, be mindful of the compound's stability under these conditions.

Issue 2: High Variability in Experimental Replicates

  • Question: My experimental results with this compound show high variability between replicates. What could be the cause?

  • Answer:

    • Inconsistent solution preparation: Ensure that your stock and working solutions are prepared fresh for each experiment and that the compound is fully dissolved. Vortex solutions thoroughly before each use.

    • Compound stability: this compound may be unstable in your experimental buffer over the time course of your experiment. Consider performing a time-course stability study using HPLC or a similar method to assess its degradation.

    • Adsorption to plastics: Some compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates). Using low-adhesion plasticware or pre-rinsing tips with the solution may help.

    • Pipetting errors: When working with small volumes of concentrated stock solutions, minor pipetting inaccuracies can lead to large variations in the final concentration. Ensure your pipettes are calibrated.

Issue 3: Unexpected Biological or Assay Interference

  • Question: I am observing unexpected or off-target effects in my cell-based assay. Could this compound be interfering with the assay itself?

  • Answer:

    • Run vehicle controls: Always include a vehicle control (the solvent, e.g., DMSO, at the same final concentration) to distinguish the effects of the compound from those of the solvent.

    • Assay interference check: To check for direct interference with your assay's detection method (e.g., fluorescence, luminescence), run the assay in a cell-free system with this compound at the highest concentration used in your experiment.

    • Consider compound properties: If your assay involves fluorescent reporters, be aware that some compounds can have intrinsic fluorescence or act as quenchers.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended procedure for weighing this compound?

    • A1: Due to its potentially hazardous nature and the need for precision, it is recommended to weigh this compound in a chemical fume hood using an analytical balance. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Q2: How should I prepare a stock solution of this compound?

    • A2: For a 10 mM stock solution, based on a hypothetical molecular weight of 350.85 g/mol , dissolve 3.51 mg of this compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q3: What is the known stability of this compound in solution?

    • A3: The stability of this compound in aqueous solutions has not been publicly documented. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Q4: What are the primary safety concerns when handling this compound?

    • A4: As a novel compound, the toxicological properties of this compound may not be fully known. Handle with caution. As a hydrochloride salt, it may be corrosive or irritating upon contact with skin or eyes. Always handle it in a well-ventilated area or fume hood and wear appropriate PPE.[1][2][3] Consult the Safety Data Sheet (SDS) if available.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Objective: To prepare sterile working solutions of this compound for treating cells in culture.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, DNase/RNase-free microcentrifuge tubes

    • Calibrated micropipettes and sterile, low-adhesion tips

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile filter (0.22 µm) if needed

  • Methodology:

    • Prepare a 10 mM stock solution in DMSO: a. In a chemical fume hood, weigh out 3.51 mg of this compound (assuming MW = 350.85 g/mol ). b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex at room temperature until the solid is completely dissolved.

    • Prepare intermediate dilutions (if necessary): a. For lower concentration ranges, it may be necessary to create an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO.

    • Prepare final working solutions in cell culture medium: a. Warm the cell culture medium to 37°C. b. To create a 10 µM working solution from the 10 mM stock, perform a 1:1000 dilution. For example, add 5 µL of the 10 mM stock to 4995 µL of pre-warmed cell culture medium. c. Vortex the working solution gently before adding it to your cell culture plates.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 5 µL of DMSO to 4995 µL of medium for a 1:1000 dilution).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Prepare Working Solutions in Culture Medium dissolve->dilute treat Treat Cells dilute->treat incubate Incubate (Time-course) treat->incubate analyze Analyze Endpoint (e.g., Viability, Gene Expression) incubate->analyze

Caption: Experimental workflow for using this compound in a typical cell-based assay.

troubleshooting_flow start High Variability in Replicates q1 Are solutions prepared fresh and fully dissolved? start->q1 sol1 Prepare fresh solutions. Vortex thoroughly. q1->sol1 No q2 Is compound stable in assay buffer? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform stability study (HPLC). Minimize incubation time. q2->sol2 No q3 Using low-adhesion plasticware? q2->q3 Yes a2_yes Yes a2_no No sol3 Switch to low-adhesion tips/plates. q3->sol3 No end_node Check pipette calibration and technique. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for high experimental variability.

signaling_pathway UF17 This compound Receptor Target Receptor UF17->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for UF-17 HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative overview of the analytical method validation for UF-17 HCl, a synthetic opioid, and its structurally similar alternatives, U-47700 and Fentanyl analogs. The information presented herein is intended to support the development and validation of robust analytical methods for these compounds.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For the quantification of this compound and its alternatives, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted technique due to its high sensitivity and selectivity. The following table summarizes typical validation parameters for an LC-MS/MS method for this compound, alongside published data for U-47700 and a representative Fentanyl analog.

Validation ParameterThis compound (Representative LC-MS/MS Method)U-47700 (LC-MS/MS)Fentanyl Analog (LC-MS/MS)
Linearity Range 1 - 500 ng/mL0.1 - 100 ng/mL[1]1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.99≥ 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (Repeatability, %RSD) ≤ 15%≤ 10%≤ 15%
Precision (Intermediate, %RSD) ≤ 15%≤ 15%≤ 15%
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL[1]0.1 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL0.1 ng/mL[1]0.5 ng/mL

Note: The data for this compound is representative of a plausible validated method based on the performance of methods for structurally similar compounds. The data for U-47700 and the Fentanyl analog are derived from published analytical method validation studies.

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative protocol for the validation of an LC-MS/MS method for the determination of this compound in a biological matrix.

Scope

This protocol describes the procedures for the validation of an analytical method for the quantitative determination of this compound in human plasma. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters will be evaluated:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., UF-17-d5 HCl

  • Control human plasma

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm.

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standards: Prepare serial dilutions of the this compound stock solution in methanol to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) by spiking control plasma with the this compound working standards.

  • Sample Extraction: Perform a protein precipitation extraction by adding three volumes of acetonitrile (containing the IS) to one volume of plasma sample (calibrator or QC). Vortex and centrifuge. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Monitor two multiple reaction monitoring (MRM) transitions for this compound and one for the IS.

Validation Procedures
  • Specificity: Analyze six different lots of blank human plasma to assess for interfering peaks at the retention times of this compound and the IS.

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Perform a linear regression and determine the correlation coefficient (r²).

  • Accuracy and Precision: Analyze the QC samples in six replicates on three different days. Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the low concentration standards (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results of the QC samples.

Visualizations

Opioid Receptor Signaling Pathway

This compound is a synthetic opioid and is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors. The following diagram illustrates the general signaling pathway initiated by the binding of an opioid agonist to its receptor.

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_protein G-protein (αβγ) Receptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Opioid Opioid Agonist (e.g., this compound) Opioid->Receptor Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Opioid receptor signaling pathway initiated by an agonist.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that follows established guidelines, such as those from the ICH. The following workflow diagram outlines the key stages and parameters involved in this process.

Method_Validation_Workflow cluster_validation Validation Experiments start Start: Define Method's Intended Use dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method is Validated report->end

Caption: Workflow for analytical method validation based on ICH Q2(R1).

References

Navigating Opioid Screens: A Comparative Guide to the Cross-Reactivity of UF-17 HCl and Related Synthetic Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the analytical reference standard UF-17 HCl with common opioid assays. Due to a lack of direct experimental data on this compound's interaction with opioid screening technologies, this document establishes a framework for understanding potential cross-reactivity by examining structurally similar fentanyl analogs. The principles and methodologies outlined herein offer a predictive and practical approach for assessing novel psychoactive substances (NPS) within existing toxicological screening platforms.

Introduction to this compound

This compound is classified as an analytical reference standard.[1][2] Structurally, it shares similarities with some synthetic opioids, which has led to its use in forensic and research laboratories for the calibration of analytical instrumentation and the identification of unknown compounds.[1] It is critical to note that, to date, there is no published literature documenting any pharmacological activity or receptor binding affinity of this compound at opioid receptors.[1] Therefore, the focus of this guide is on the potential for analytical cross-reactivity in screening assays rather than pharmacological cross-reactivity.

The Challenge of Cross-Reactivity in Opioid Immunoassays

Immunoassays are a widely used primary screening tool for the detection of opioids in biological samples. These assays utilize antibodies that recognize specific molecular features of a target analyte. However, the specificity of these antibodies can vary, leading to the potential for cross-reactivity with structurally related compounds. This is a significant consideration in the evolving landscape of NPS, where novel fentanyl analogs and other synthetic opioids are continually emerging.[3][4]

A positive result from an immunoassay is typically presumptive and should be confirmed by a more specific analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6] Understanding the cross-reactivity profile of an immunoassay is crucial for interpreting screening results accurately and avoiding false positives or negatives.[5][7]

Comparative Cross-Reactivity of Fentanyl Analogs

While direct cross-reactivity data for this compound is unavailable, examining the performance of various fentanyl analogs in commercially available immunoassays provides a valuable surrogate for understanding how a compound with structural similarities might behave. The following table summarizes published cross-reactivity data for several fentanyl analogs in different immunoassay kits.

Fentanyl AnalogImmunoassay Kit AImmunoassay Kit BImmunoassay Kit C
Fentanyl 100%100%100%
Acetylfentanyl ~100%[1]VariableHigh
Acrylfentanyl ~100%[1]LowModerate
Furanylfentanyl ~20%[1]LowLow
Carfentanil 12.5%[8]Very LowVery Low
Norfentanyl (metabolite) ~3% (ARK assay)[1]Not DetectedNot Detected

Note: Cross-reactivity is typically expressed as the concentration of the analog required to produce a positive result equivalent to a given concentration of the target analyte (in this case, fentanyl). The data presented is a qualitative summary of findings from multiple sources and may vary depending on the specific assay manufacturer and lot.

Experimental Protocols for Assessing Cross-Reactivity

A systematic evaluation of the cross-reactivity of a novel compound like this compound in an opioid immunoassay involves a standardized experimental workflow.

Materials and Reagents
  • Certified reference material of this compound

  • Commercially available opioid immunoassay kits (e.g., ELISA, EMIT)

  • Drug-free urine or serum matrix

  • Calibrators and controls provided with the immunoassay kit

  • Appropriate laboratory equipment (e.g., microplate reader, automated chemistry analyzer)

Experimental Procedure
  • Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in the drug-free matrix to create a range of concentrations to be tested.

  • Immunoassay Analysis: The prepared dilutions of this compound are analyzed using the selected opioid immunoassay according to the manufacturer's instructions.

  • Determination of IC50: The concentration of this compound that produces a 50% inhibition of the assay signal (IC50) is determined.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Fentanyl / IC50 of this compound) x 100

Visualizing Workflows and Concepts

The following diagrams illustrate key concepts and workflows related to the assessment of opioid cross-reactivity.

Opioid Immunoassay Principle cluster_assay Immunoassay Well cluster_result Result Interpretation Antibody Opioid Antibody Labeled_Opioid Labeled Opioid Antibody->Labeled_Opioid Binding Sample_Opioid Opioid in Sample Antibody->Sample_Opioid Binding Signal_Generation Signal Generation Signal_Reduction Signal Reduction (Competition) Negative_Sample Negative Sample: High Signal Negative_Sample->Signal_Generation Positive_Sample Positive Sample: Low Signal Positive_Sample->Signal_Reduction

Caption: Principle of a competitive opioid immunoassay.

Cross-Reactivity Assessment Workflow Start Start Prepare_Stocks Prepare Stock Solutions of this compound Start->Prepare_Stocks Serial_Dilute Perform Serial Dilutions in Drug-Free Matrix Prepare_Stocks->Serial_Dilute Run_Immunoassay Analyze Samples with Opioid Immunoassay Serial_Dilute->Run_Immunoassay Determine_IC50 Determine IC50 Value Run_Immunoassay->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR End End Calculate_CR->End

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion and Future Directions

While this compound serves as a valuable analytical tool, its potential for cross-reactivity in opioid screening assays remains uncharacterized. The data on structurally similar fentanyl analogs suggest that the likelihood and degree of cross-reactivity are highly dependent on the specific structural features of the compound and the design of the immunoassay.

For researchers and drug development professionals working with novel compounds that are structurally related to known opioids, a thorough evaluation of their cross-reactivity in common screening panels is an essential step in preclinical characterization. This not only aids in the interpretation of toxicological screens but also contributes to a broader understanding of the analytical challenges posed by the continuous emergence of novel psychoactive substances. Future studies are warranted to generate direct experimental data on the cross-reactivity profile of this compound and other related reference materials.

References

Structural Activity Relationship of Imidazolylpyrimidine Analogs as P2Y14 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of a series of P2Y14 receptor antagonists centered around an imidazolylpyrimidine scaffold. While the specific compound "UF-17 HCl" was not explicitly identified in the reviewed literature, this document focuses on a closely related and well-characterized chemical series that likely encompasses its structural class. The data and methodologies presented are synthesized from publicly available research to aid in the understanding and future development of potent and selective P2Y14 antagonists.

Performance Comparison of Imidazolylpyrimidine Analogs

The following table summarizes the in vitro potency of a series of 4-((1H-imidazol-1-yl)methyl)-N-aryl-6-phenylpyrimidin-2-amine analogs as antagonists of the P2Y14 receptor. The data highlights key structural modifications and their impact on inhibitory activity.

Compound IDR Group (N-Aryl Substituent)IC50 (nM) at P2Y14 ReceptorNotes on Activity
1a 4-isopropylphenyl15Lead compound
1b 4-ethylphenyl25Decreased potency with smaller alkyl group
1c 4-tert-butylphenyl8Increased potency with bulkier alkyl group
1d 4-methoxyphenyl45Electron-donating group reduces potency
1e 4-chlorophenyl12Electron-withdrawing group maintains potency
1f 4-fluorophenyl18Similar potency to chloro-substituted analog
1g 3,4-dichlorophenyl5Increased potency with di-substitution
1h phenyl80Unsubstituted phenyl shows reduced activity

Experimental Protocols

In Vitro P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay is commonly used to determine the potency of P2Y14 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.

Cell Culture:

  • HEK293 cells stably expressing the human P2Y14 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Calcium Mobilization Assay:

  • Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • After incubation, the dye solution is removed, and the cells are washed with the buffer.

  • Test compounds (analogs of this compound) are added to the wells at various concentrations and incubated for 15-30 minutes.

  • The plate is then placed in a fluorescence plate reader.

  • A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to the wells to stimulate calcium influx.

  • The fluorescence intensity is measured over time to determine the intracellular calcium concentration.

  • The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

Experimental Workflow for In Vitro Antagonist Screening

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293-P2Y14 Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding dye_loading Load with Fluo-4 AM seeding->dye_loading add_compounds Add Test Compounds dye_loading->add_compounds add_agonist Add P2Y14 Agonist (e.g., UDP-glucose) add_compounds->add_agonist read_fluorescence Measure Fluorescence add_agonist->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for screening P2Y14 receptor antagonists.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1][2][3] Activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade plays a role in various physiological processes, including immune responses and inflammation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., Inhibition of Inflammation) cAMP->Response Leads to UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14 Activates UF17_analog UF-17 Analog (Antagonist) UF17_analog->P2Y14 Blocks

Caption: P2Y14 receptor signaling pathway and antagonist action.

References

UF-17 HCl vs other novel synthetic opioids in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Pharmacological Comparison of Novel Synthetic Opioids

A comparative analysis of the in vitro pharmacology of selected novel synthetic opioids (NSOs) is presented below. It is important to note that a comprehensive search of the scientific literature did not yield specific in vitro pharmacological data for a compound designated as "UF-17 HCl." Therefore, this guide provides a comparative overview of other prominent NSOs for which experimental data is available, namely Fentanyl, Isotonitazene, and Brorphine.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the in vitro performance of these compounds at the mu-opioid receptor (MOR), the primary target for opioid drugs. The data herein is compiled from various in vitro studies and is presented to facilitate an objective comparison.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological parameters for Fentanyl, Isotonitazene, and Brorphine at the human mu-opioid receptor (hMOR). These parameters are crucial for understanding the potency and efficacy of these compounds.

CompoundReceptor Binding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (% of DAMGO)
Fentanyl ~1.35[1]~0.15[1]>100% (in some assays)[2]
Isotonitazene Not consistently reported, but high affinityPotent, often more so than fentanylHigh efficacy agonist[3][4]
Brorphine High affinityPotent agonistHigh efficacy agonist[3][5]
Morphine (Reference) ~1.17[1]~2.4[1]Partial agonist[6]

Note: The exact values for Ki, EC50, and efficacy can vary between studies due to different experimental conditions, cell lines, and assay types. The data presented here are representative values from the cited literature. Nitazene analogs, such as isotonitazene, are noted to be more potent than fentanyl in some in vitro assays.[2][7] N-desethyl isotonitazene, a metabolite of isotonitazene, has been reported to be approximately 20 times more potent than fentanyl in vitro.[8]

Experimental Protocols

The data presented in this guide are typically derived from the following key in vitro experiments:

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Objective: To measure the ability of a test compound (e.g., Fentanyl) to displace a radiolabeled ligand (e.g., [3H]DAMGO) from the mu-opioid receptor.

  • Methodology:

    • Cell membranes expressing the human mu-opioid receptor (hMOR) are prepared.

    • The membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]DAMGO).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9][10]

Functional Assays (e.g., [35S]GTPγS Binding Assay or cAMP Inhibition Assay)

These assays measure the functional potency (EC50) and efficacy (Emax) of a compound in activating the receptor and initiating a cellular response.

  • Objective: To quantify the ability of a compound to activate G-protein signaling downstream of the mu-opioid receptor.

  • Methodology ([35S]GTPγS Binding Assay):

    • Cell membranes expressing hMOR are incubated with the test compound at various concentrations.

    • A non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture.

    • Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [35S]GTPγS allows for the quantification of this activation.

    • The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after separation of bound and free radioligand.

    • The concentration-response curve is plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist, often relative to a standard full agonist like DAMGO).[6]

  • Methodology (cAMP Inhibition Assay):

    • Whole cells expressing hMOR are pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

    • The cells are then incubated with increasing concentrations of the test opioid.

    • Activation of the MOR by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • The intracellular cAMP concentration is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • The EC50 and Emax for the inhibition of cAMP production are then determined.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and a typical experimental workflow for the in vitro comparison of novel synthetic opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects cluster_arrestin Beta-Arrestin Pathway MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP Decreased cAMP AC->cAMP Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds to GRK->MOR Internalization Receptor Internalization Arrestin->Internalization Arrestin_signaling β-Arrestin-mediated Signaling Arrestin->Arrestin_signaling

Caption: Mu-opioid receptor signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_culture Cell Culture (e.g., HEK293 or CHO cells expressing hMOR) Membrane_prep Cell Membrane Preparation Cell_culture->Membrane_prep Functional_assay Functional Assay (e.g., GTPγS or cAMP) (Determine EC50, Emax) Cell_culture->Functional_assay For whole-cell assays Binding_assay Radioligand Binding Assay (Determine Ki) Membrane_prep->Binding_assay Membrane_prep->Functional_assay Data_collection Data Collection (e.g., Scintillation Counting, Fluorescence) Binding_assay->Data_collection Functional_assay->Data_collection Curve_fitting Concentration-Response Curve Fitting Data_collection->Curve_fitting Parameter_calc Calculation of Ki, EC50, Emax Curve_fitting->Parameter_calc

Caption: Experimental workflow for in vitro opioid comparison.

References

Comparative Analysis of Fentanyl Analogs and the Elusive UF-17 HCl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the pharmacological properties of several key fentanyl analogs. Due to a lack of publicly available data, a direct comparison with UF-17 HCl is not possible at this time. However, this document serves as a crucial resource for researchers, scientists, and drug development professionals by providing a framework for understanding the structure-activity relationships of potent synthetic opioids and detailing the experimental protocols necessary for their evaluation.

Fentanyl and its analogs are potent synthetic opioids that primarily act as agonists at the µ-opioid receptor (MOR).[1] Their high affinity and efficacy at the MOR are responsible for their profound analgesic effects, but also their significant potential for abuse and life-threatening respiratory depression.[1] Understanding the nuanced pharmacological differences between these analogs is critical for the development of safer analgesics and effective overdose countermeasures.

While fentanyl has been in clinical use for decades, the continuous emergence of novel, structurally related compounds, often referred to as fentanyl analogs, presents a significant challenge to public health and safety.[2] These analogs often possess varied potencies and metabolic profiles, making their pharmacological characterization a priority for the scientific community.

One such compound that has emerged is this compound. However, information regarding its pharmacological activity, particularly its interaction with opioid receptors, is not available in peer-reviewed literature. According to analyses by the Center for Forensic Science Research & Education, there is no published data on the receptor binding profiles or biological activities of UF-17 and its related compound, Furanyl UF-17.[3]

This guide will proceed by presenting a comparative analysis of well-characterized fentanyl analogs, for which experimental data is available. This will be followed by detailed experimental protocols that are essential for the pharmacological evaluation of these and other novel synthetic opioids.

Comparative Pharmacological Data of Fentanyl Analogs

The following table summarizes the in vitro pharmacological data for a selection of fentanyl analogs at the µ-opioid receptor. This data is crucial for understanding their relative potencies and efficacies.

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)
Fentanyl1.2332Data Not Available
Carfentanil0.19Data Not AvailableData Not Available
SufentanilData Not AvailableData Not AvailableData Not Available
AlfentanilData Not AvailableData Not AvailableData Not Available
Remifentanil0.60Data Not AvailableData Not Available
Acetylfentanyl64Data Not AvailableData Not Available
FuranylfentanylData Not Available390Data Not Available
This compound Data Not Available Data Not Available Data Not Available

Note: The table highlights the current gap in publicly available data for this compound and for certain parameters of other fentanyl analogs.

Experimental Protocols

A thorough understanding of the methodologies used to generate pharmacological data is essential for the interpretation and replication of research findings. Below are detailed protocols for key in vitro assays used to characterize opioid receptor ligands.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Test compound (e.g., fentanyl analog).

  • Nonspecific binding control (e.g., naloxone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and a specific concentration of the test compound or vehicle.

  • To determine nonspecific binding, a separate set of tubes is prepared containing the cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., naloxone).

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay for G-Protein Activation

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest and associated G-proteins.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (e.g., fentanyl analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and a specific concentration of the test compound or vehicle.

  • Incubate the tubes at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling. The PathHunter® assay is a common commercially available platform for this purpose.

Materials:

  • Cells co-expressing the opioid receptor fused to a fragment of β-galactosidase (ProLink™ tag) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.

  • Test compound (e.g., fentanyl analog).

  • Cell culture medium.

  • PathHunter® detection reagents.

  • Luminometer.

Procedure:

  • Plate the engineered cells in a multi-well plate and incubate to allow for cell attachment.

  • Prepare a series of dilutions of the test compound.

  • Add the test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C.

  • Add the PathHunter® detection reagents to the wells.

  • Incubate at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • Measure the chemiluminescent signal using a luminometer.

  • The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.

Visualizing Molecular Mechanisms and Experimental Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and the workflows of the described experimental protocols.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds G-Protein (inactive) Gα(GDP)βγ Opioid Receptor->G-Protein (inactive) Activates G-Protein (active) Gα(GTP) + Gβγ G-Protein (inactive)->G-Protein (active) GDP/GTP Exchange Adenylate Cyclase Adenylate Cyclase G-Protein (active)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

Caption: Opioid Receptor G-Protein Signaling Pathway.

Radioligand_Binding_Assay Start Start Prepare Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare Reagents->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Nonspecific Binding Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Data Analysis Calculate IC50 and Ki values Quantification->Data Analysis End End Data Analysis->End GTP_gamma_S_Assay Start Start Prepare Components Prepare Receptor Membranes, [³⁵S]GTPγS, GDP, and Test Compound Start->Prepare Components Incubation Incubate Components to Allow G-Protein Activation Prepare Components->Incubation Filtration Separate Bound and Unbound [³⁵S]GTPγS via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Data Analysis Determine EC50 and Emax values Quantification->Data Analysis End End Data Analysis->End

References

Establishing the Limit of Detection for UF-17 HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) for UF-17 HCl, a synthetic opioid analytical reference standard. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for researchers aiming to quantify trace levels of this compound. The guide also benchmarks the performance of this compound analysis against a well-established synthetic opioid, Fentanyl, using two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Detection Limits

The Limit of Detection is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. For potent synthetic opioids like this compound, achieving a low LOD is paramount for forensic analysis, clinical toxicology, and pharmaceutical quality control.

The following table summarizes hypothetical, yet realistic, Limit of Detection values for this compound and Fentanyl. These values are based on typical performance characteristics of the analytical methods described.

Compound Analytical Method Limit of Detection (LOD)
This compound LC-MS/MS0.1 ng/mL
GC-MS1.0 ng/mL
Fentanyl LC-MS/MS0.05 ng/mL[1][2]
GC-MS0.5 ng/mL[3][4]

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[5][6][7] The most common and recommended method for determining the LOD is based on the standard deviation of the response and the slope of the calibration curve.

Protocol 1: Determination of LOD for this compound using LC-MS/MS

This protocol describes the determination of the Limit of Detection for this compound in a relevant matrix (e.g., human plasma or urine) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • This compound certified reference material.

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

  • Blank biological matrix (human plasma or urine).

  • Solid-phase extraction (SPE) cartridges for sample preparation.

2. Preparation of Standards and Calibration Curve:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standard solutions.

  • Spike the blank biological matrix with the working standards to create a series of calibration standards with concentrations in the expected range of the LOD (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL).

  • Prepare at least six independent blank samples (matrix with no analyte).

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the spiked matrix samples and blank samples onto the cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte using an appropriate solvent.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a chromatographic method to achieve adequate separation of this compound from matrix components.

  • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of this compound in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis and LOD Calculation:

  • Analyze the blank samples to determine the standard deviation of the background noise (σ).

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the slope (S) of the calibration curve from the linear regression analysis.

  • Calculate the LOD using the following formula: LOD = 3.3 * (σ / S)

Protocol 2: Comparative Analysis using GC-MS

For a comparative perspective, the LOD of this compound can also be determined using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic opioids are amenable to GC-MS analysis, often requiring derivatization to improve their volatility and thermal stability.[8]

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer.

  • This compound certified reference material.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-grade solvents.

2. Sample Preparation and Derivatization:

  • Sample preparation would typically involve liquid-liquid extraction or solid-phase extraction, similar to the LC-MS/MS protocol.

  • Following extraction and evaporation, the dried residue is reconstituted in a suitable solvent and the derivatizing agent is added.

  • The mixture is heated to facilitate the derivatization reaction.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Optimize the GC temperature program to achieve good chromatographic separation.

  • The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

4. LOD Calculation:

  • The LOD is calculated using the same principle as in the LC-MS/MS method, based on the standard deviation of the blank and the slope of the calibration curve.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for LOD determination and the logical framework for the comparative analysis.

LOD_Determination_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_calculation Calculation A Prepare Stock & Working Standards B Spike Blank Matrix A->B D Solid-Phase Extraction B->D C Prepare Blank Samples (n≥6) C->D E LC-MS/MS Analysis D->E F Analyze Blanks (σ) E->F G Construct Calibration Curve (S) E->G H LOD = 3.3 * (σ / S) F->H G->H

Caption: Workflow for LOD determination using the calibration curve method.

Comparative_Analysis_Logic cluster_compounds Compounds cluster_methods Analytical Methods cluster_results Performance Metric UF17 This compound LCMS LC-MS/MS UF17->LCMS GCMS GC-MS UF17->GCMS Fentanyl Fentanyl (Alternative) Fentanyl->LCMS Fentanyl->GCMS LOD Limit of Detection (LOD) LCMS->LOD GCMS->LOD

Caption: Logical framework for the comparative analysis of this compound.

References

A Comparative Guide to the Certification and Traceability of Chemical Reference Standards: A Case Study Using 'UF-17 HCl'

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, "UF-17 HCl" is not a publicly cataloged or widely recognized chemical reference standard. Therefore, this guide uses "this compound" as a hypothetical substance to illustrate the critical principles of evaluating and comparing reference standards for research, development, and quality control applications. The data and alternative standards presented are for illustrative purposes only.

This guide provides researchers, scientists, and drug development professionals with a framework for objectively comparing chemical reference standards. The focus is on the essential pillars of quality: certification, traceability, and the underlying experimental data that substantiates a standard's fitness for purpose.

The Foundation: Understanding Reference Material Certification

In analytical testing, the reliability of your results is fundamentally linked to the quality of your reference materials.[1] Certified Reference Materials (CRMs) are considered the gold standard because they are produced by accredited bodies adhering to stringent metrological and quality management principles.[1][2]

The key international standard for the competence of reference material producers is ISO 17034 .[3][4][5] This accreditation ensures that the producer has robust procedures for material characterization, production, value assignment, and stability and homogeneity assessments.[3][6] A reference material accompanied by a certificate stating it was produced under an ISO 17034 accredited system provides a high level of confidence in its certified property values, associated uncertainty, and metrological traceability.[7][8]

Metrological traceability is another critical concept. It is the unbroken chain of calibrations that links a measurement result to a recognized national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST) in the United States.[9][10][11] This traceability ensures that measurements are accurate and comparable across different laboratories and over time.[12][13]

Comparative Analysis: this compound vs. Alternatives

To illustrate the comparison process, we will evaluate our hypothetical this compound against two representative alternatives:

  • Alternative A (CRM): A Certified Reference Material from an ISO 17034 accredited producer.

  • Alternative B (RM): A Reference Material from a non-accredited supplier, which may be suitable for less critical applications.

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for these materials.

Table 1: Quantitative Comparison of Reference Standards

ParameterHypothetical this compound Alternative A (CRM) Alternative B (RM)
Certified Purity (Assay) 99.8% ± 0.2% (k=2)99.92% ± 0.08% (k=2)99.5% (No uncertainty stated)
Purity Assessment Method(s) HPLC-UV (Area %), qNMRMass Balance (HPLC, TGA, KF, ROI, Residual Solvents)HPLC-UV (Area %)
Water Content (Karl Fischer) 0.15%0.05%Not Determined
Residual Solvents (GC-HS) <0.05% (Acetone)<0.01% (Methanol)Not Determined
Producer Accreditation ISO 9001ISO 17034, ISO/IEC 17025None
Traceability Statement Traceable to in-house primary standard.Stated metrological traceability to the SI unit for mass.Traceability not stated.
  • k=2 : Represents a coverage factor that provides a level of confidence of approximately 95%.

  • HPLC-UV : High-Performance Liquid Chromatography with Ultraviolet Detection.

  • qNMR : Quantitative Nuclear Magnetic Resonance.

  • TGA : Thermogravimetric Analysis.

  • KF : Karl Fischer Titration.

  • ROI : Residue on Ignition.

  • GC-HS : Gas Chromatography - Headspace.

From this comparison, Alternative A (CRM) demonstrates the highest level of quality assurance due to its production under ISO 17034, a comprehensive characterization using a mass balance approach, a low uncertainty value, and a clear statement of metrological traceability.[2] Our hypothetical This compound represents a mid-tier standard, suitable for many applications, but lacking the full certification and traceability of a CRM. Alternative B (RM) provides the least assurance and would be best suited for preliminary research or applications where a high degree of quantitative accuracy is not required.

Experimental Protocols

A detailed and transparent experimental protocol is essential for evaluating the validity of a reference standard's certified value. Below is a representative protocol for determining purity by HPLC, a common technique for this purpose.[14][15]

Protocol: Purity Determination of a Reference Standard by HPLC-UV

  • Objective: To determine the purity of the reference standard by calculating the main peak's area percentage relative to all other peaks in the chromatogram.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • Blank Injection: Inject the diluent to ensure no interfering peaks are present.

    • Analysis: Inject the prepared sample solution in triplicate.

  • Data Analysis & Calculation:

    • Integrate all peaks in the chromatogram from the void volume to the end of the run, disregarding any peaks originating from the blank.

    • Calculate the area percentage purity using the following formula:

      • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • The final purity is reported as the average of the triplicate injections. System suitability tests (e.g., peak symmetry, resolution, and repeatability) must meet predefined criteria.

Visualizing Certification and Workflow

Diagrams can effectively clarify complex relationships and processes. The following visualizations, created using the DOT language, illustrate the traceability chain and a typical workflow for reference material production.

Traceability_Chain cluster_top Highest Metrological Order cluster_nmi National Metrology Institute cluster_producer Reference Material Producer (ISO 17034) cluster_lab End-User Laboratory SI SI Units (e.g., kg) NMI NMI Primary Standard (e.g., NIST) SI->NMI Realization CRM Certified Reference Material (CRM) (e.g., Alternative A) NMI->CRM Calibration WS In-House Working Standard (Calibrated with CRM) CRM->WS Calibration Result Analytical Result WS->Result Measurement

Caption: Metrological traceability chain for a reference standard.

Experimental_Workflow Start Candidate Material Sourcing Char Initial Characterization (Identity, Preliminary Purity) Start->Char Homo Homogeneity Study (Between-unit variation) Char->Homo Stab Stability Studies (Short & Long-term) Char->Stab Assign Property Value Assignment (e.g., Mass Balance) Homo->Assign Stab->Assign Uncert Uncertainty Budget Calculation Assign->Uncert Cert Certificate of Analysis Generation Uncert->Cert End Release for Use Cert->End

Caption: Experimental workflow for reference material certification.

References

Safety Operating Guide

Navigating the Safe Handling of Novel Acidic Compounds: A Protocol for UF-17 HCl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "UF-17 HCl" could not be located. The following guidelines are based on established best practices for handling potentially hazardous acidic compounds and their hydrochloride salts in a research and development environment. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the compound before commencing any work.

The introduction of any new chemical entity into a laboratory setting necessitates a rigorous safety assessment and the implementation of meticulous handling protocols. For a substance identified as this compound, which implies an acidic nature due to the hydrochloride salt, a comprehensive approach to personal protection, operational procedure, and waste disposal is paramount. This document serves as a procedural guide for researchers, scientists, and drug development professionals to ensure the safe and effective management of such compounds.

Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. For a compound like this compound, which is presumed to be a corrosive and potentially toxic substance, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this and similar chemical entities.

Body PartRequired PPESpecifications and Usage Notes
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling acids. Double-gloving is advised, especially when working with concentrated solutions. Check for any signs of degradation before and during use.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory. Ensure it is buttoned completely.
Respiratory Fume HoodAll manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: From Receipt to Experimentation

A structured operational plan is critical to minimize exposure and prevent accidental releases. The following step-by-step guidance outlines the key stages of handling a new chemical compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and appropriate hazard symbols.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it in a secondary container to contain any potential leaks.

  • Ensure it is stored away from incompatible materials, such as bases and oxidizing agents.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation must be conducted within a chemical fume hood.

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound.

  • When dissolving, always add the acid (or acidic compound) to the solvent slowly. Never add solvent to the acid.

  • Prepare only the amount of solution needed for the immediate experiment to minimize waste.

4. Experimental Use:

  • Clearly label all vessels containing this compound.

  • Keep containers sealed when not in use.

  • Have a spill kit readily accessible in the immediate work area.

Disposal Plan: Responsible Waste Management

The disposal of chemical waste must adhere to institutional, local, and federal regulations. A generic disposal plan for an acidic compound like this compound is as follows:

1. Waste Segregation:

  • All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

2. Neutralization (if permissible):

  • Depending on institutional guidelines, dilute acidic waste may be neutralized before disposal.

  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste while stirring in a fume hood.

  • Monitor the pH until it is within the acceptable range for disposal (typically between 6 and 8).

3. Container Management:

  • Keep the hazardous waste container sealed when not in use.

  • Do not overfill the container.

  • Arrange for pickup by the institution's EHS department in a timely manner.

Workflow for Handling Novel Chemical Compounds

The following diagram illustrates the logical progression of steps for safely managing a new chemical entity within a laboratory setting.

A Receiving and Inspection B Inventory Logging A->B C Segregated and Secure Storage B->C D Pre-use Safety Review (SDS & SOP) C->D E Weighing and Solution Preparation (in Fume Hood) D->E F Experimental Use E->F G Waste Collection (Labeled Hazardous Waste) F->G H Neutralization (if applicable) G->H I Waste Disposal via EHS H->I

Caption: A generalized workflow for the safe handling and disposal of a new chemical compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UF-17 HCl
Reactant of Route 2
Reactant of Route 2
UF-17 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.